ISPA-28
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(1-ethyl-3-methylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-5-26-12-16(13(2)23-26)17-11-18(30-24-17)20(28)22-19-14(3)25(4)27(21(19)29)15-9-7-6-8-10-15/h6-10,12,18H,5,11H2,1-4H3,(H,22,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLINDVVJXDIRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NOC(C2)C(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of the PA28 Proteasome Activator in Plasmodium falciparum
A Note on Nomenclature: Initial searches for "ISPA-28" did not yield specific results related to Plasmodium falciparum. The information presented in this guide pertains to the PA28 proteasome activator (PfPA28) , a well-characterized protein in this parasite, which is likely the intended subject of the query.
Introduction
The proteasome is a critical multi-subunit protease complex responsible for regulated protein degradation, playing a central role in cellular homeostasis. In the malaria parasite Plasmodium falciparum, the ubiquitin-proteasome system is essential for various stages of its complex life cycle, making it a promising target for novel antimalarial therapies. The activity of the catalytic 20S proteasome core is regulated by activator complexes. One such regulator is the Proteasome Activator 28 (PA28), also known as the 11S regulator. This guide provides a detailed overview of the structure, function, and mechanism of action of the P. falciparum PA28 homolog (PfPA28), its role in parasite biology, and its implications for drug development.
Core Mechanism of Action
PfPA28 is a heptameric, bell-shaped protein complex that binds to the α-rings of the 20S proteasome core particle.[1] This binding is independent of both ATP and ubiquitin.[1] The primary mechanism of action of PfPA28 is the allosteric activation of the 20S proteasome's peptidase activity. Upon binding, PfPA28 induces conformational changes in the α-subunits of the 20S core, leading to the opening of a central pore.[2] This allows for enhanced access of substrates to the proteolytic chamber within the 20S proteasome, thereby increasing the rate of protein degradation.[3] This function is particularly crucial for protecting the parasite against proteotoxic stress.[1]
Quantitative Data
The functional consequences of PfPA28's interaction with the 20S proteasome and its role in drug sensitivity have been quantified in several studies.
Table 1: Enhancement of Pf20S Proteasome Peptidase Activity by PfPA28
| Subunit Activity | Fold Increase in Activity with 200 nM PA28α |
| β5 (Chymotrypsin-like) | 8-fold |
| β1 (Caspase-like) | 4-fold |
| β2 (Trypsin-like) | 2-fold |
Data extracted from a study on recombinant Pf20S.
Table 2: Dihydroartemisinin (DHA) Sensitivity in PfPA28 Knockout Parasites
| Parasite Line | Relative LD50 (vs. Wild-Type 3D7) | P-value |
| ΔPA28_1 (Knockout Clone 1) | 0.59 ± 0.04 | 0.0031 |
| ΔPA28_2 (Knockout Clone 2) | 0.44 ± 0.02 | 0.0003 |
LD50 (Lethal Dose, 50%) values were determined following a 3-hour exposure of ring-stage parasites to DHA. A lower relative LD50 indicates increased sensitivity to the drug. Data represents the mean ± s.e.m. from four independent experiments.[4]
Signaling Pathways and Experimental Workflows
The interaction between PfPA28 and the 20S proteasome is a key regulatory step in the parasite's protein degradation pathway. The experimental workflow to determine the role of PfPA28 in drug sensitivity is a multi-step process involving genetic manipulation and phenotypic assays.
Caption: PfPA28 binding to the 20S proteasome induces a conformational change, opening the substrate entry pore.
Caption: Experimental workflow for determining the effect of PfPA28 deletion on parasite drug sensitivity.
Experimental Protocols
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Gene Synthesis and Cloning: The gene encoding PfPA28 is codon-optimized for expression in E. coli or insect cells (e.g., Spodoptera frugiperda, Sf9) and cloned into an appropriate expression vector, often with an N- or C-terminal affinity tag (e.g., His6-tag) for purification.
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Expression:
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E. coli: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specified temperature and duration.
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Insect Cells: For more complex proteins, a baculovirus expression system is used. Recombinant bacmids are generated and transfected into Sf9 cells to produce a viral stock, which is then used to infect a larger culture for protein expression.[5]
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Lysis and Purification:
-
Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors.
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Cell lysis is achieved by sonication or a French press.
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The lysate is clarified by ultracentrifugation.
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The supernatant containing the soluble protein is subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Further purification steps, such as ion-exchange and size-exclusion chromatography, are performed to achieve high purity.
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This assay measures the ability of PfPA28 to enhance the peptidase activity of the 20S proteasome using fluorogenic peptide substrates.
-
Reagents:
-
Purified Pf20S proteasome (isolated from parasite cultures or recombinantly expressed).
-
Purified recombinant PfPA28.
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Fluorogenic peptide substrates specific for the different proteolytic activities of the proteasome (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).
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Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT).
-
-
Procedure:
-
A fixed concentration of Pf20S (e.g., 1 nM) is incubated in the assay buffer in a 96-well plate.[4]
-
Increasing concentrations of PfPA28 are added to the wells.[4]
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The reaction is initiated by the addition of the fluorogenic peptide substrate.
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The release of the fluorophore (e.g., AMC) is monitored over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
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The rate of substrate cleavage is calculated from the linear phase of the reaction and compared between samples with and without PfPA28.
-
This assay, often a ring-stage survival assay (RSA), is used to determine the 50% lethal dose (LD50) of a drug.
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Parasite Culture: P. falciparum cultures (wild-type and PfPA28 knockout lines) are synchronized to the early ring stage (0-3 hours post-invasion) using methods like sorbitol treatment.
-
Procedure:
-
Synchronized ring-stage parasites are exposed to a range of DHA concentrations for a defined period (e.g., 3-6 hours).[4]
-
The drug is then removed by washing the cells with culture medium.
-
The parasites are allowed to mature for another 66-69 hours.
-
Parasite viability is assessed by quantifying parasitemia in the subsequent cycle. This can be done using microscopy of Giemsa-stained smears or more high-throughput methods like flow cytometry or SYBR Green I-based fluorescence assays.
-
The LD50 values are calculated by fitting the dose-response data to a suitable model.
-
-
Complex Formation: Purified Pf20S and PfPA28 are mixed at a specific molar ratio and incubated to allow for complex formation.
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Grid Preparation: A small volume of the complex solution is applied to an EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane to vitrify the sample.
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Data Collection: The vitrified grids are imaged in a transmission electron microscope equipped with a direct electron detector. Thousands of images (micrographs) are collected.
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Image Processing and 3D Reconstruction:
-
Individual particle images are picked from the micrographs.
-
The particles are aligned and classified into different 2D views.
-
A 3D model of the complex is reconstructed from the 2D class averages.
-
The resolution of the final 3D map is determined, and an atomic model is built into the density map.[6][7]
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Conclusion
The PA28 proteasome activator in P. falciparum plays a significant role in maintaining parasite proteostasis and contributes to its defense against proteotoxic stress, including that induced by antimalarial drugs like dihydroartemisinin. The detailed structural and functional characterization of the PfPA28-Pf20S complex provides a foundation for understanding the regulation of protein degradation in this deadly parasite. While PfPA28 itself may not be a direct drug target, modulating its interaction with the 20S proteasome could represent a novel strategy to enhance the efficacy of existing antimalarials that induce proteotoxic stress. Further research into the specific substrates targeted by the PfPA28-activated proteasome will provide deeper insights into its biological functions and its potential for therapeutic intervention.
References
- 1. The structure of the PA28-20S proteasome complex from Plasmodium falciparum and implications for proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement of proteasome function by PA28α overexpression protects against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expression, purification and preliminary pharmacological characterization of the Plasmodium falciparum membrane-bound pyrophosphatase type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EMDB < EMD-20073 [ebi.ac.uk]
- 7. researchgate.net [researchgate.net]
The Molecular Target of ISPA-28: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ISPA-28 is a potent and specific antagonist of the plasmodial surface anion channel (PSAC), a crucial nutrient acquisition pathway for the intraerythrocytic stages of Plasmodium falciparum, the deadliest malaria parasite. This technical guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used in its characterization. The information presented herein is intended to support further research and drug development efforts targeting this essential parasite pathway.
Molecular Target and Mechanism of Action
The primary molecular target of this compound is the Plasmodium falciparumCLAG3 protein (clag3.1 gene product from the Dd2 parasite line) . CLAG3 is an integral membrane protein that forms a critical component of the PSAC. This channel is inserted into the host erythrocyte membrane and facilitates the uptake of a wide range of essential solutes, including amino acids, sugars, purines, and some vitamins, from the extracellular environment.
This compound exerts its inhibitory effect by directly and reversibly binding to an extracellularly exposed region of the CLAG3 protein. This binding event allosterically inhibits the channel's gating mechanism, preventing the conformational changes necessary for solute transport. By blocking PSAC-mediated nutrient uptake, this compound effectively starves the intracellular parasite, leading to growth inhibition and eventual cell death. The strain-specific action of this compound, with high potency against the Dd2 strain and significantly lower activity against others like the HB3 strain, was a key factor in the successful identification of CLAG3 as its target.
Quantitative Data
The following table summarizes the available quantitative data for this compound activity against P. falciparum.
| Parameter | Parasite Strain | Value | Reference |
| K0.5 (Sorbitol Uptake Inhibition) | Dd2 | 56 nM | [1] |
| K0.5 (Sorbitol Uptake Inhibition) | HB3 | 43 µM | [1] |
Signaling Pathway
The inhibition of PSAC by this compound disrupts the normal nutrient acquisition pathway of the intracellular malaria parasite. This disruption has significant downstream consequences for parasite survival and proliferation.
Experimental Protocols
Detailed methodologies for the key experiments used to identify and characterize the molecular target of this compound are provided below.
Target Identification via Agnostic Genetic Mapping
This approach was pivotal in identifying CLAG3 as the target of this compound by leveraging the differential sensitivity of various P. falciparum strains.
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Parasite Culture: P. falciparum strains with differing sensitivities to this compound (e.g., Dd2 - sensitive, HB3 - resistant) were cultured in human erythrocytes under standard conditions (RPMI 1640 medium supplemented with human serum, hypoxanthine, and maintained in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂).
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Genetic Cross: A genetic cross was performed between the this compound-sensitive (Dd2) and -resistant (HB3) parasite lines.
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Phenotypic Selection: The resulting progeny from the cross were subjected to selection with this compound. Parasites that inherited the resistance phenotype were selected for further analysis.
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Genotyping: The genomes of the resistant progeny were sequenced and compared to the parental strains to identify the genetic locus responsible for resistance. This comparative genomic analysis consistently implicated the clag3 gene.
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DNA Transfection: To confirm the role of clag3, the clag3 gene from the resistant strain (HB3) was transfected into the sensitive strain (Dd2). The resulting transgenic parasites were then assayed for this compound sensitivity. A gain of resistance in the transfected sensitive strain confirmed that the clag3 gene product is the determinant of this compound sensitivity.
Solute Uptake Assay
This assay measures the ability of the parasite to take up solutes and is used to quantify the inhibitory effect of compounds like this compound.
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Parasite Preparation: Synchronized trophozoite-stage infected erythrocytes were harvested and washed with an appropriate buffer (e.g., RPMI 1640).
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Saponin Permeabilization: The infected erythrocytes were treated with a low concentration of saponin (e.g., 0.05% w/v) on ice for a short duration (e.g., 10 minutes) to selectively permeabilize the erythrocyte membrane, leaving the parasite plasma membrane intact.
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Washing: The saponin-freed parasites were washed multiple times by centrifugation to remove erythrocyte contents and residual saponin.
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Inhibitor Incubation: The parasites were pre-incubated with varying concentrations of this compound or a vehicle control for a defined period.
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Uptake Measurement: A radiolabeled solute (e.g., [³H]sorbitol) was added to the parasite suspension, and uptake was allowed to proceed for a specific time.
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Termination and Scintillation Counting: The uptake was stopped by rapid filtration and washing with a cold stop solution. The radioactivity retained by the parasites was then measured using a scintillation counter to determine the rate of solute uptake.
Experimental Workflow Visualization
The logical flow of experiments to identify and validate the molecular target of this compound is depicted in the following diagram.
References
ISPA-28: A Potent and Specific Inhibitor of the Plasmodial Surface Anion Channel (PSAC) and its Role in Blocking Nutrient Uptake
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence and spread of drug-resistant Plasmodium falciparum, the deadliest species of malaria parasite, necessitates the urgent discovery of novel antimalarial therapeutics with new mechanisms of action. One promising target is the Plasmodial Surface Anion Channel (PSAC), a crucial nutrient acquisition pathway induced by the parasite on the surface of infected red blood cells. This channel facilitates the uptake of a wide range of essential solutes from the host's bloodstream, making it indispensable for parasite survival. This technical guide provides a comprehensive overview of ISPA-28, a potent and specific small-molecule inhibitor of PSAC. We delve into the quantitative aspects of its inhibitory action, detail the experimental protocols for its characterization, and visualize its mechanism of action and related experimental workflows. This document serves as a critical resource for researchers engaged in the study of PSAC and the development of next-generation antimalarials.
Introduction to PSAC and its Role in P. falciparum Survival
Intraerythrocytic stages of P. falciparum dramatically increase the permeability of the host red blood cell membrane to facilitate the uptake of essential nutrients that are not sufficiently provided by the host cell's own transport systems. This increased permeability is primarily mediated by the Plasmodial Surface Anion Channel (PSAC). PSAC is a broad-selectivity channel that allows the passage of a variety of small organic and inorganic solutes, including amino acids, sugars, purines, and vitamins, which are vital for the parasite's growth and replication. The channel is, however, relatively impermeable to Na+, which is crucial for maintaining the osmotic stability of the infected red blood cell.
The molecular identity of PSAC has been linked to the CLAG (cytoadherence-linked asexual gene) family of proteins, particularly CLAG3. The clag3 genes exhibit antigenic variation and mutually exclusive expression, with different parasite strains expressing distinct CLAG3 variants. This variation can influence the pharmacological properties of PSAC, including its susceptibility to inhibitors.
This compound: A Strain-Specific PSAC Antagonist
This compound is a small molecule identified through high-throughput screening as a potent antagonist of PSAC. A key characteristic of this compound is its strain-specific inhibitory activity, which has been instrumental in elucidating the role of CLAG3 in PSAC function.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound has been quantified against different strains of P. falciparum, demonstrating its high affinity and specificity for the PSAC variant expressed by the Dd2 parasite line.
| Parameter | P. falciparum Strain Dd2 | P. falciparum Strain HB3/3D7 | Reference |
| K₀.₅ (Sorbitol Uptake) | 56 nM | 43 µM / >15 µM | [1][2] |
K₀.₅ represents the concentration of this compound required to achieve half-maximal inhibition of sorbitol-induced osmotic lysis.
This significant difference in potency highlights the strain-specific nature of this compound's interaction with PSAC and has been linked to sequence variations in the CLAG3.1 protein expressed by the Dd2 strain.[1]
Mechanism of Action: Direct and Reversible Binding to CLAG3
This compound exerts its inhibitory effect through direct and reversible binding to the CLAG3 protein, a key component of the PSAC complex. This interaction physically occludes the channel pore, thereby blocking the passage of nutrients.
Figure 1. Mechanism of this compound inhibition of PSAC-mediated nutrient uptake.
Experimental Protocols
Osmotic Lysis Assay for Measuring PSAC Activity
This assay measures the activity of PSAC by monitoring the osmotic lysis of infected red blood cells (iRBCs) in the presence of a permeable solute like sorbitol. Inhibition of PSAC by compounds like this compound prevents sorbitol influx and subsequent cell lysis.
Materials:
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Synchronized late-stage (trophozoite/schizont) P. falciparum-infected red blood cells
-
Uninfected red blood cells (uRBCs) as a control
-
Sorbitol lysis buffer (280 mM sorbitol, 20 mM HEPES, pH 7.4)
-
This compound stock solution (in DMSO)
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96-well microplate
-
Spectrophotometer capable of reading absorbance at 700 nm
Procedure:
-
Wash synchronized iRBCs and uRBCs with RPMI 1640 medium and resuspend to a 2% hematocrit.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in sorbitol lysis buffer.
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To initiate the assay, add 100 µL of the this compound/sorbitol solution to the wells containing the cells.
-
Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 700 nm over time at 37°C. The decrease in absorbance corresponds to cell lysis.
-
Calculate the rate of lysis for each concentration of this compound and determine the K₀.₅ value.
Figure 2. Workflow for the osmotic lysis assay.
Parasite Growth Inhibition Assay in Nutrient-Restricted Medium
This assay assesses the effect of PSAC inhibition on parasite viability under conditions that mimic the physiological nutrient levels in human plasma.
Materials:
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Synchronized ring-stage P. falciparum cultures
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PSAC Growth Inhibition Medium (PGIM): RPMI 1640 with reduced concentrations of key nutrients acquired via PSAC (e.g., isoleucine, glutamine).
-
This compound stock solution (in DMSO)
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96-well black microplate, clear bottom
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
-
Fluorescence plate reader
Procedure:
-
In a 96-well plate, prepare serial dilutions of this compound in PGIM.
-
Add synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) to each well.
-
Incubate the plate for 72-96 hours under standard parasite culture conditions (5% CO₂, 5% O₂, 90% N₂).
-
After incubation, add SYBR Green I in lysis buffer to each well and incubate in the dark for 1 hour.
-
Measure fluorescence (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.
-
Calculate the percent growth inhibition for each this compound concentration relative to untreated controls and determine the IC₅₀ value.
Figure 3. Workflow for the parasite growth inhibition assay.
Logical Relationship of this compound, CLAG3, and PSAC Function
The experimental evidence strongly supports a direct causal chain from the specific molecular interaction between this compound and the CLAG3.1 protein to the functional blockade of the PSAC and the subsequent inhibition of parasite growth due to nutrient starvation.
Figure 4. Logical relationship illustrating the inhibitory cascade of this compound.
Conclusion and Future Directions
This compound represents a powerful chemical tool for probing the function and molecular architecture of PSAC. Its strain-specific activity has been pivotal in confirming the role of CLAG3 as a key determinant of the channel's properties. The detailed experimental protocols provided herein offer a robust framework for the continued investigation of PSAC inhibitors. Future research should focus on leveraging the structural and mechanistic insights gained from compounds like this compound to design and develop novel antimalarials that are less susceptible to strain-specific variations, offering a broader therapeutic window against diverse P. falciparum populations. The development of such compounds holds the promise of a new class of antimalarials that target a critical and previously unexploited parasite vulnerability.
References
- 1. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CLAG3 Self-Associates in Malaria Parasites and Quantitatively Determines Nutrient Uptake Channels at the Host Membrane - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Binding Site of ISPA-28 on CLAG3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of drug-resistant Plasmodium falciparum necessitates the identification of novel therapeutic targets and the development of new antimalarial agents. The Plasmodium surface anion channel (PSAC), essential for nutrient acquisition by the parasite, represents a promising target. The parasite-encoded protein CLAG3 is a key component of PSAC, and its inhibition can disrupt parasite survival. ISPA-28 is an experimental compound that specifically inhibits the PSAC of certain parasite strains, with its activity being directly linked to the CLAG3.1 isoform found in the Dd2 parasite line. This technical guide provides a comprehensive overview of the current understanding of the this compound binding site on CLAG3, detailing the experimental evidence, quantitative data, and methodologies used in its investigation. This information is critical for the rational design of next-generation PSAC inhibitors.
Introduction to CLAG3 and this compound
The malaria parasite, Plasmodium falciparum, extensively remodels its host erythrocyte to ensure its survival and replication. A key modification is the establishment of new permeability pathways, collectively known as the plasmodial surface anion channel (PSAC), which facilitates the uptake of essential nutrients from the host's bloodstream.[1][2] The parasite's clag gene family, particularly the clag3 genes, plays a pivotal role in the function of PSAC.[3][4][5] The protein product, CLAG3, is a component of the RhopH complex, which is introduced into the erythrocyte during parasite invasion and subsequently trafficked to the host cell membrane.[4][6][7] At the erythrocyte surface, CLAG3 is thought to oligomerize to form the channel pore, with evidence suggesting the formation of a ~480kDa homo-oligomeric complex.[4][6]
This compound is a small molecule inhibitor that has been instrumental in elucidating the role of CLAG3 in PSAC function.[8] It exhibits isolate-specific inhibition, potently blocking the PSAC of the Dd2 parasite strain while having minimal effect on other strains like 3D7 and HB3.[5][8][9] This specificity has been genetically mapped to the clag3 gene, specifically the clag3.1 paralog expressed by the Dd2 strain.[5][9]
The Hypervariable Region (HVR) of CLAG3.1: The Putative this compound Binding Site
Genetic and biochemical evidence strongly indicates that the binding site for this compound resides within a hypervariable region (HVR) of the CLAG3.1 protein.[9] This HVR is a 10- to 30-residue motif encoded by the final exon of the clag3.1 gene and is exposed on the extracellular surface of the infected erythrocyte.[5][9] The distinct amino acid sequence of this region in the Dd2 CLAG3.1 isoform is responsible for the high-affinity binding of this compound.[9]
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (K₀.₅), which represents the concentration of the inhibitor required to reduce PSAC-mediated transport by 50%. The following table summarizes the K₀.₅ values of this compound against various P. falciparum lines, highlighting the role of the CLAG3.1 HVR in determining inhibitor sensitivity.
| P. falciparum Line | Relevant CLAG3 Genotype/Phenotype | This compound K₀.₅ (nM) | Reference |
| Dd2 | Expresses Dd2 clag3.1 | 56 ± 5 | [8][9] |
| 3D7 | Expresses 3D7 clag3 | > 15,000 | [9] |
| HB3 | Expresses HB3 clag3 | 43,000 ± 2,000 | [8] |
| C3attB | KC5 with last exon of clag3 replaced by Dd2 clag3.1 last exon | Matches Dd2 | [9] |
| HB3³rec | HB3 with a segment of clag3.1 replaced by the corresponding Dd2 clag3.1 segment (containing the HVR) | 51 ± 9 | [8] |
Experimental Methodologies
The identification and characterization of the this compound binding site on CLAG3 have relied on a combination of genetic manipulation, biochemical assays, and functional transport studies.
Allelic Exchange and Parasite Transfection
Objective: To demonstrate that the Dd2 clag3.1 HVR is sufficient to confer this compound sensitivity to a resistant parasite line.
Protocol Outline:
-
Plasmid Construction: A transfection plasmid is engineered to contain a segment of the Dd2 clag3.1 gene, including the final exon encoding the HVR. The plasmid also carries a selectable marker, such as the human dihydrofolate reductase (hDHFR) gene, which confers resistance to drugs like WR99210.
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Parasite Culture: The target parasite line (e.g., HB3, which is resistant to this compound) is cultured in vitro using standard methods in human erythrocytes.
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Transfection: Synchronized ring-stage parasites are electroporated with the constructed plasmid.
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Drug Selection: The transfected parasites are cultured in the presence of the selection drug (e.g., WR99210) to select for parasites that have successfully integrated the plasmid.
-
Genotypic Analysis: PCR and sequencing are used to confirm the homologous recombination of the Dd2 clag3.1 gene segment into the endogenous clag3 locus of the recipient parasite.
-
Phenotypic Analysis: The resulting transgenic parasites (e.g., HB3³rec) are then subjected to solute uptake assays in the presence of this compound to determine their sensitivity profile.[5]
Solute Uptake Assays
Objective: To measure the activity of PSAC and the inhibitory effect of compounds like this compound.
Protocol Outline:
-
Parasite Preparation: Late-stage infected erythrocytes are enriched from culture using methods like gelatin flotation or magnetic-activated cell sorting (MACS).
-
Inhibitor Incubation: The enriched infected erythrocytes are incubated with varying concentrations of this compound for a defined period.
-
Solute Uptake Measurement: A radiolabeled solute that is a known substrate of PSAC (e.g., ¹⁴C-sorbitol) is added to the cell suspension.
-
Termination of Uptake: After a short incubation period, the uptake is terminated by washing the cells with an ice-cold stop solution to remove extracellular radiolabel.
-
Quantification: The amount of intracellular radiolabel is quantified using liquid scintillation counting.
-
Data Analysis: The measured uptake at each inhibitor concentration is normalized to the uptake in the absence of the inhibitor. The resulting dose-response data is fitted to a suitable equation (e.g., the Hill equation) to determine the K₀.₅ value.
Co-immunoprecipitation
Objective: To study the interaction of CLAG3 with other proteins and to confirm its presence in membrane complexes.
Protocol Outline:
-
Parasite Line: A parasite line expressing an epitope-tagged version of CLAG3 (e.g., with a FLAG or HA tag) is used.[9]
-
Cell Lysis: Infected erythrocytes are lysed, and membrane fractions are prepared.
-
Solubilization: Membrane proteins are solubilized using a suitable detergent.
-
Immunoprecipitation: The solubilized protein extract is incubated with antibodies specific to the epitope tag, which are typically conjugated to beads (e.g., anti-FLAG agarose beads).
-
Washing: The beads are washed extensively to remove non-specifically bound proteins.
-
Elution: The bound protein complexes are eluted from the beads.
-
Analysis: The eluted proteins are separated by SDS-PAGE and identified by Western blotting using antibodies against CLAG3 and potential interacting partners, or by mass spectrometry for a more comprehensive analysis of the complex composition.[9]
Visualizing the Molecular Interactions and Workflows
Proposed Mechanism of this compound Inhibition
Caption: Proposed mechanism of this compound action on the CLAG3-mediated PSAC.
Experimental Workflow for Identifying the this compound Binding Region
Caption: Logical workflow for pinpointing the this compound binding region on CLAG3.
Conclusion and Future Directions
The investigation into the binding site of this compound on CLAG3 has provided compelling evidence that a hypervariable region within the C-terminal portion of the Dd2 CLAG3.1 isoform is the key determinant of inhibitor sensitivity. This knowledge is invaluable for the development of novel antimalarial drugs that target the essential nutrient uptake pathways of P. falciparum. Future research should focus on high-resolution structural studies, such as cryo-electron microscopy, to elucidate the precise molecular interactions between this compound and the CLAG3 HVR. Additionally, screening for new compounds that bind to this site across different parasite strains could lead to the discovery of broadly effective PSAC inhibitors. Such efforts will be crucial in the ongoing fight against malaria.
References
- 1. CLAG3 Self-Associates in Malaria Parasites and Quantitatively Determines Nutrient Uptake Channels at the Host Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A High-Throughput Inhibitor Screen Targeting CLAG3 Export and Membrane Insertion on Human Erythrocytes Infected with Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Malaria Parasite CLAG3, a Protein Linked to Nutrient Channels, Participates in High Molecular Weight Membrane-Associated Complexes in the Infected Erythrocyte | PLOS One [journals.plos.org]
- 5. A CLAG3 Mutation in an Amphipathic Transmembrane Domain Alters Malaria Parasite Nutrient Channels and Confers Leupeptin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Malaria Parasite CLAG3, a Protein Linked to Nutrient Channels, Participates in High Molecular Weight Membrane-Associated Complexes in the Infected Erythrocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solute Restriction Reveals an Essential Role for clag3-Associated Channels in Malaria Parasite Nutrient Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CLAG3 Self-Associates in Malaria Parasites and Quantitatively Determines Nutrient Uptake Channels at the Host Membrane - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic ISPA-28: Unraveling a Non-Existent Entity in Scientific Literature
Despite a comprehensive search of scientific databases and public records, the purported molecule or compound "ISPA-28" does not appear to correspond to any known entity in the fields of molecular biology, pharmacology, or drug discovery. Extensive investigation into its discovery, initial characterization, and associated experimental data has yielded no specific results, suggesting that "this compound" may be a misnomer, an internal project code not yet in the public domain, or a non-existent compound within the current scientific landscape.
Efforts to locate primary research articles, patents, or conference proceedings detailing the discovery and characterization of a substance designated "this compound" have been unsuccessful. Searches for related terms such as "this compound compound," "this compound protein," and "this compound inhibitor" across multiple scientific search engines and databases returned a variety of unrelated results.
The acronym "ISPA" is associated with several organizations, including the International School Psychology Association and the International SPA Association. In a scientific context, it has been linked to the Institute for Surface and Product Analysis and a research unit for Soil-Plant Atmosphere interactions. However, none of these entities are involved in the discovery or development of a specific molecule named this compound.
Separately, there is a substantial body of research on inhibitors of Ubiquitin Specific Peptidase 28 (USP28), a protein implicated in various cancers. While numerous inhibitors of USP28 have been identified and characterized, none are designated "this compound" in the available scientific literature.
Furthermore, searches for "Isomorph 28" identified a commercially available whey protein supplement, where "28" denotes the protein content per serving, and is unrelated to any novel compound discovery.
Given the exhaustive but fruitless search for any credible scientific information on "this compound," it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations. The core requirements of the request cannot be met as the subject itself is not identifiable within the public scientific domain.
It is conceivable that "this compound" represents a very recent discovery that has not yet been published, or an internal, confidential designation for a compound within a private research institution or pharmaceutical company. Without any publicly available information, a technical whitepaper on its discovery and characterization cannot be produced.
Understanding the Specificity of ISPA-28 for the Dd2 Strain of P. falciparum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery and development of novel antimalarial agents with new mechanisms of action. One such compound, ISPA-28, has demonstrated a remarkable strain-specific inhibitory activity against the Dd2 strain of P. falciparum. This technical guide provides an in-depth analysis of the molecular basis for this specificity, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows. Understanding the nuances of this compound's mode of action can inform the development of targeted antimalarial therapies and strategies to overcome drug resistance.
The specificity of this compound is intrinsically linked to the genetic diversity of the clag3 genes, which encode for components of the Plasmodial Surface Anion Channel (PSAC). This channel is crucial for the parasite's acquisition of essential nutrients from the host erythrocyte. The Dd2 strain possesses two clag3 paralogs, clag3.1 and clag3.2, which are subject to mutually exclusive expression. This compound selectively inhibits the PSAC when it is formed by the protein product of the clag3.1 gene, while having minimal effect on channels formed by the CLAG3.2 protein or the CLAG3 proteins of other parasite strains such as HB3. This specificity is attributed to polymorphisms within a hypervariable region (HVR) of the CLAG3.1 protein.
Quantitative Data: Strain-Specific Activity of this compound
The differential activity of this compound against various P. falciparum strains is most clearly demonstrated by comparing its inhibitory concentrations. The following table summarizes the available quantitative data, highlighting the potent and specific activity of this compound against the Dd2 strain.
| Compound | P. falciparum Strain | Parameter | Value | Reference |
| This compound | Dd2 | K₀.₅ (Sorbitol Uptake Inhibition) | 56 ± 5 nM | [1] |
| This compound | HB3 | K₀.₅ (Sorbitol Uptake Inhibition) | 43 ± 2 µM | [1] |
| This compound | Dd2 | Growth Inhibition | Significant in nutrient-restricted media | [2] |
| This compound | HB3 | Growth Inhibition | No significant effect | [2] |
Note: K₀.₅ represents the concentration at which 50% of the channel-mediated solute uptake is inhibited. A lower K₀.₅ value indicates higher potency. The growth inhibition studies highlight that the effect of PSAC inhibition by this compound on parasite viability is most pronounced under conditions of limited nutrient availability.[2]
Experimental Protocols
In Vitro Cultivation of P. falciparum
P. falciparum strains (e.g., Dd2, HB3) are maintained in continuous culture in human O+ erythrocytes at a 5% hematocrit in RPMI 1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 10% heat-inactivated human serum. Cultures are incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. Parasite synchronization at the ring stage is achieved by treatment with 5% D-sorbitol.
In Vitro Parasite Growth Inhibition Assay ([³H]-Hypoxanthine Incorporation Assay)
This assay is a gold standard for determining the susceptibility of P. falciparum to antimalarial drugs.
Materials:
-
Synchronized ring-stage parasite cultures (0.5% parasitemia, 2.5% hematocrit)
-
96-well microtiter plates
-
Complete culture medium (hypoxanthine-free for the assay)
-
This compound stock solution (in DMSO)
-
[³H]-hypoxanthine (1 µCi/µL)
-
Cell harvester and filter mats
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in complete, hypoxanthine-free medium in a 96-well plate. Include drug-free wells as a negative control and wells with uninfected erythrocytes as a background control.
-
Add 200 µL of the synchronized parasite culture to each well.
-
Incubate the plates for 24 hours at 37°C in the controlled gas environment.
-
Add 25 µL of [³H]-hypoxanthine (0.5 µCi) to each well.
-
Incubate for an additional 24 hours.
-
Harvest the contents of each well onto glass fiber filter mats using a cell harvester.
-
Wash the filter mats to remove unincorporated [³H]-hypoxanthine.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve using appropriate software.
Visualizations
Molecular Mechanism of this compound Specificity
References
The Hypervariable Region of CLAG3.1: A Critical Determinant of ISPA-28 Sensitivity in Plasmodium falciparum
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the crucial role the hypervariable region (HVR) of the Plasmodium falciparum protein CLAG3.1 plays in the sensitivity to the experimental antimalarial compound ISPA-28. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the molecular interactions, supporting quantitative data, and detailed experimental methodologies.
Executive Summary
The emergence of drug-resistant Plasmodium falciparum necessitates the identification of novel drug targets and a thorough understanding of their mechanisms of action. The Plasmodial Surface Anion Channel (PSAC), essential for nutrient acquisition by the intraerythrocytic parasite, represents a promising target. The parasite-encoded protein CLAG3 is a key component of PSAC. The clonally variant clag3 genes, clag3.1 and clag3.2, exhibit monoallelic expression. The small molecule this compound is an isolate-specific inhibitor of PSAC.[1][2] Sensitivity to this compound has been unequivocally linked to the expression of a specific allelic variant of CLAG3.1, namely the Dd2 allele.[1][3][4] This sensitivity is conferred by the hypervariable region (HVR) located within the C-terminal portion of the CLAG3.1 protein, which is encoded by the gene's last exon.[3] This document will explore the molecular basis of this interaction, present quantitative data on this compound sensitivity, and detail the experimental protocols used to elucidate this mechanism.
The CLAG3.1 Hypervariable Region as the this compound Binding Site
The specificity of this compound for certain P. falciparum strains is not a result of broad cellular differences but is instead determined by a precise molecular interaction. Genetic mapping studies, combined with allelic replacement experiments, have pinpointed the HVR of the Dd2 CLAG3.1 protein as the direct binding site for this compound.[3][4] The HVR is a segment of the protein that is exposed on the surface of the infected red blood cell.[3] This region exhibits significant sequence polymorphism among different parasite lines, explaining the isolate-specific action of this compound.[3] For instance, the Dd2 parasite line expresses a CLAG3.1 isoform with an HVR that is recognized by this compound, leading to potent inhibition of the PSAC.[2][3] In contrast, parasite lines such as HB3, KC5, and 3D7 possess CLAG3.1 or CLAG3.2 isoforms with distinct HVR sequences that are not effectively bound by this compound, rendering them resistant to the compound.[3]
The functional consequence of this compound binding to the Dd2 CLAG3.1 HVR is the physical blockage of the PSAC pore.[4] This obstruction prevents the influx of essential nutrients from the host plasma into the infected erythrocyte, ultimately leading to parasite starvation and death, particularly in nutrient-limited environments.[3]
Quantitative Analysis of this compound Sensitivity
The differential sensitivity to this compound conferred by the CLAG3.1 HVR has been quantified through various experimental approaches. The following tables summarize the key findings from published studies.
Table 1: this compound Efficacy against Wild-Type and Genetically Modified P. falciparum Lines
| Parasite Line | Relevant clag3 Genotype | This compound Sensitivity | Fold Difference in Affinity (vs. Dd2) | Reference |
| Dd2 | clag3.1 (sensitive HVR), clag3.2 | Sensitive | 1x | [4] |
| HB3 | clag3.1 (resistant HVR), clag3.2 | Resistant | ~800x | [2][4] |
| KC5 | clag3h (resistant HVR) | Resistant | Not specified | [3] |
| 3D7 | clag3.1-like (resistant HVR) | Resistant | Not specified | [3] |
| C3attB | KC5 with Dd2 clag3.1 last exon | Sensitive | Matches Dd2 | [3] |
| HB3-3rec | HB3 with Dd2 clag3.1 HVR motif | Sensitive | Matches Dd2 | [2] |
Table 2: Dose-Response of this compound in Nutrient Uptake and Growth Inhibition Assays
| Assay | Parasite Line | Condition | Key Finding | Reference |
| Sorbitol-induced Lysis | Dd2 | + 15 µM this compound | Potent block of sorbitol uptake | [3] |
| Sorbitol-induced Lysis | KC5 (wild-type) | + 15 µM this compound | Negligible effect on uptake | [3] |
| Sorbitol-induced Lysis | C3attB | + 15 µM this compound | Potent block of sorbitol uptake | [3] |
| Growth Inhibition | Dd2 | PGIM (nutrient-restricted medium) + 15 µM this compound | Significant growth inhibition | [3] |
| Growth Inhibition | HB3 | PGIM (nutrient-restricted medium) + 15 µM this compound | No significant growth inhibition | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the role of the CLAG3.1 HVR in this compound sensitivity.
Parasite Culture and Genetic Modification
-
Parasite Culture: P. falciparum parasites are maintained in vitro in human erythrocytes (O+ blood type) at a 2-5% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, and 20 µg/mL gentamicin. Cultures are incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Allelic Exchange by Homologous Recombination: To replace the HVR-encoding region of a resistant clag gene with that of the sensitive Dd2 clag3.1, a targeting plasmid is constructed. This plasmid contains the Dd2 clag3.1 last exon flanked by sequences homologous to the regions upstream and downstream of the target locus in the recipient parasite line (e.g., KC5 or HB3). The plasmid also carries a selectable marker, such as human dihydrofolate reductase (hDHFR), which confers resistance to pyrimethamine. Parasites are transfected with the plasmid by electroporation, and drug pressure is applied to select for integrants. Successful homologous recombination results in the replacement of the endogenous gene segment with the sequence from the plasmid.
Solute Uptake Assays (Sorbitol-Induced Lysis)
This assay measures the activity of PSAC by monitoring the rate of erythrocyte lysis upon exposure to an isotonic solution of a solute that permeates the channel, such as sorbitol.
-
Preparation of Infected Erythrocytes: Late-stage infected erythrocytes (trophozoites and schizonts) are enriched from culture using magnetic-activated cell sorting (MACS) or density gradient centrifugation (e.g., with Percoll).
-
Assay Procedure: The enriched infected erythrocytes are washed and resuspended in a saline solution. The cell suspension is then rapidly mixed with an isotonic sorbitol solution containing the desired concentration of this compound or a vehicle control.
-
Data Acquisition: The change in optical density (OD) at 650 nm is monitored over time using a spectrophotometer. As sorbitol enters the cells through PSAC, water follows, leading to cell swelling and eventual lysis, which results in a decrease in OD. The rate of lysis is proportional to the rate of sorbitol uptake.
-
Analysis: The initial rate of lysis is calculated from the slope of the OD vs. time curve. Dose-response curves are generated by plotting the lysis rate against the concentration of this compound to determine the IC₅₀.
Growth Inhibition Assays
These assays assess the effect of this compound on parasite proliferation over one or more intraerythrocytic cycles.
-
Assay Setup: Asynchronous or tightly synchronized ring-stage parasite cultures are diluted to a starting parasitemia of ~0.5% in a 96-well plate. The culture medium is either standard RPMI 1640 or a nutrient-restricted medium, such as PSAC Growth Inhibition Medium (PGIM), which contains lower concentrations of key nutrients like isoleucine.[3] Serial dilutions of this compound are added to the wells.
-
Incubation: The plates are incubated for 72-96 hours under standard culture conditions.
-
Measurement of Parasitemia: After incubation, parasitemia is quantified. This can be done by staining the parasite DNA with a fluorescent dye (e.g., SYBR Green I, Hoechst) followed by flow cytometry or fluorescence plate reader analysis. Alternatively, parasitemia can be determined by microscopic counting of Giemsa-stained blood smears.
-
Data Analysis: The measured parasitemia is normalized to that of the vehicle-treated control wells. The resulting data is fitted to a sigmoidal dose-response curve to calculate the IC₅₀ value of this compound for each parasite line.
Molecular Mechanisms and Pathways
The interaction between this compound and the CLAG3.1 HVR is a direct binding event that leads to the inhibition of PSAC function. This is not a complex signaling cascade but rather a direct antagonism of a transport channel. The following diagrams illustrate the mechanism of action and the experimental workflow for identifying the role of the HVR.
Caption: Mechanism of this compound action on PSAC.
Caption: Workflow for identifying the role of HVR.
Conclusion and Future Directions
The hypervariable region of CLAG3.1 is a definitive molecular determinant for the sensitivity of P. falciparum to the PSAC inhibitor this compound. The direct interaction between the Dd2 allele of the HVR and this compound leads to a potent and specific blockade of nutrient uptake, highlighting the potential of PSAC as a viable antimalarial drug target. The polymorphic nature of the HVR, however, presents a challenge for the development of broadly effective inhibitors targeting this specific site.
Future research should focus on:
-
Structural Biology: Elucidating the high-resolution structure of the CLAG3.1 HVR in complex with this compound to guide the design of new inhibitors with improved binding affinity and broader strain coverage.
-
Inhibitor Screening: Utilizing parasite lines expressing different CLAG3 HVR variants to screen for novel compounds that target conserved regions of the PSAC or are effective against a wider range of HVR polymorphisms.
-
Mechanism of Channel Gating: Further investigating the role of the HVR and other CLAG3 domains in the gating and solute selectivity of the PSAC to identify alternative inhibitory strategies.
A deeper understanding of the structure-function relationship of the CLAG3 protein and its interaction with small molecules will be instrumental in the development of the next generation of antimalarial drugs that can overcome the challenge of parasite genetic diversity.
References
- 1. Plasmodium falciparum CLAG Paralogs All Traffic to the Host Membrane but Knockouts Have Distinct Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A CLAG3 Mutation in an Amphipathic Transmembrane Domain Alters Malaria Parasite Nutrient Channels and Confers Leupeptin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CLAG3 Self-Associates in Malaria Parasites and Quantitatively Determines Nutrient Uptake Channels at the Host Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenetics of malaria parasite nutrient uptake, but why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Structural Basis for ISPA-28 Interaction with the Plasmodial Surface Anion Channel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the molecular interactions between the inhibitor ISPA-28 and the Plasmodium falciparum plasmodial surface anion channel (PSAC). While a high-resolution three-dimensional structure of the this compound-PSAC complex has yet to be determined, a significant body of evidence from genetic, biochemical, and biophysical studies has elucidated the key components and regions involved in this interaction. This guide will detail the quantitative data, experimental methodologies, and the current model of interaction.
Introduction
The plasmodial surface anion channel (PSAC) is a crucial nutrient acquisition pathway for the malaria parasite, Plasmodium falciparum, residing within infected human erythrocytes.[1][2][3] This channel facilitates the uptake of a wide range of small solutes, including amino acids, purines, and vitamins, from the host's plasma.[1] Its essential role in parasite survival makes it a prime target for antimalarial drug development.[2][3]
This compound is a potent and specific antagonist of PSAC, identified through high-throughput screening.[2] A key characteristic of this compound is its clone-specific activity, potently inhibiting PSAC in the Dd2 parasite strain while showing negligible activity against other strains like HB3.[1] This specificity has been instrumental in identifying the molecular components of PSAC and the binding site of the inhibitor.
Quantitative Data Presentation
The inhibitory activity of this compound on the Dd2 strain of P. falciparum has been quantified, providing a benchmark for its potency. The following table summarizes the available quantitative data for the interaction between this compound and PSAC.
| Parameter | Value | Parasite Strain | Method | Reference |
| Half-maximal inhibitory concentration (K0.5) | 56 nM | Dd2 | Sorbitol uptake inhibition assay | [4] |
| Half-maximal inhibitory concentration (K0.5) | > 15 µM | 3D7 | Sorbitol uptake inhibition assay | [1] |
| Half-maximal inhibitory concentration (K0.5) | 43 µM | HB3 | Not specified | [4] |
Molecular Basis of the this compound-PSAC Interaction
Genetic and biochemical studies have unequivocally identified the parasite protein CLAG3 (cytoadherence-linked asexual gene 3) as the direct and reversible binding target of this compound and a critical component of PSAC.[1][4]
The Role of CLAG3 in PSAC
The clag3 genes, specifically clag3.1 and clag3.2, are the sole genetic determinants of this compound sensitivity.[1] The CLAG3 protein is trafficked to the host erythrocyte membrane where it is integral to the function of the channel.[5] While the exact stoichiometry and architecture of the PSAC are still under investigation, it is hypothesized that CLAG3 either oligomerizes to form the channel pore or associates with other, as-yet-unidentified proteins to form a heteromeric channel.
The this compound Binding Site on CLAG3
The clone-specific inhibition of this compound has been pivotal in mapping its binding site on the CLAG3 protein:
-
C-Terminal Region: Genetic mapping and allelic exchange experiments have localized the determinant of this compound sensitivity to the C-terminal one-third of the CLAG3 protein.[4]
-
Hypervariable Region (HVR): The specificity of this compound for the Dd2 parasite strain is conferred by a hypervariable region encoded by the last exon of the Dd2 clag3.1 gene.[1] Swapping this region from the Dd2 strain into an this compound-insensitive strain is sufficient to confer sensitivity.
-
Key Residues: Site-directed mutagenesis has identified a specific amino acid residue, L1115F , located in a predicted extracellular loop of CLAG3, as a contributor to inhibitor binding.[5]
Experimental Protocols
The elucidation of the this compound-PSAC interaction has relied on a combination of high-throughput screening, electrophysiology, and molecular genetics. The following are detailed overviews of the key experimental methodologies employed.
High-Throughput Screening for PSAC Inhibitors
The discovery of this compound was the result of a high-throughput screen designed to identify inhibitors of PSAC-mediated transport.
Methodology:
-
Assay Principle: The assay measures the uptake of a specific solute (e.g., sorbitol) into infected erythrocytes. Inhibition of uptake by a test compound is measured as a decrease in the intracellular accumulation of the solute.
-
Cell Preparation: Tightly synchronized, late-stage P. falciparum-infected erythrocytes are used.
-
Compound Library Screening: A large library of chemical compounds is arrayed in microtiter plates (e.g., 384-well format).
-
Automated Dispensing: Infected erythrocytes and the test compounds are dispensed into the wells using automated liquid handling systems.
-
Solute Uptake: A labeled solute (e.g., radiolabeled sorbitol) is added to initiate the uptake assay. The incubation time is kept short to measure the initial rate of transport.
-
Termination and Lysis: The uptake is stopped, and the cells are lysed.
-
Signal Detection: The amount of intracellular solute is quantified (e.g., by scintillation counting for radiolabeled solutes or fluorescence for fluorescently tagged solutes).
-
Data Analysis: The activity of each compound is normalized to positive (known inhibitor) and negative (vehicle control) controls. "Hits" are identified as compounds that cause a significant reduction in solute uptake.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in the membrane of infected erythrocytes and the effect of inhibitors like this compound.
Methodology:
-
Cell Preparation: P. falciparum-infected erythrocytes are used. The cell-attached or whole-cell patch-clamp configuration can be employed.
-
Pipette and Bath Solutions: The glass micropipette and the bath solution contain defined ionic compositions to isolate the channel currents of interest.
-
Gigaohm Seal Formation: The micropipette is brought into contact with the erythrocyte membrane, and suction is applied to form a high-resistance (gigaohm) seal. This electrically isolates the patch of membrane under the pipette tip.
-
Current Recording: A voltage protocol is applied across the membrane patch, and the resulting ionic currents flowing through the channels are recorded using a sensitive amplifier.
-
Inhibitor Application: this compound is added to the bath solution (for whole-cell) or the pipette solution (for cell-attached) to observe its effect on channel activity in real-time.
-
Data Analysis: The recordings are analyzed to determine changes in channel conductance, open probability, and gating kinetics upon application of the inhibitor. This provides direct evidence of channel blockade.
Allelic Exchange and Site-Directed Mutagenesis
These genetic techniques are used to identify the specific genes and residues responsible for this compound sensitivity.
Methodology:
-
Plasmid Construction: A transfection plasmid is engineered to contain a segment of the clag3 gene from a donor parasite strain (e.g., the this compound-sensitive Dd2 strain). The plasmid also contains a selectable marker. For site-directed mutagenesis, the plasmid is designed with a specific codon change (e.g., to introduce the L1115F mutation).
-
Parasite Transfection: The plasmid is introduced into a recipient parasite strain (e.g., the this compound-insensitive HB3 strain) via electroporation.
-
Homologous Recombination and Selection: The parasite's DNA repair machinery incorporates the plasmid's clag3 segment into the parasite's genome via homologous recombination, replacing the endogenous sequence. Parasites that have successfully integrated the plasmid are selected for by growing them in the presence of the corresponding drug.
-
Genotypic Confirmation: The genotype of the resulting transgenic parasites is confirmed by PCR and sequencing to ensure the allelic exchange or mutation is present.
-
Phenotypic Analysis: The transgenic parasites are then phenotyped using sorbitol uptake assays or patch-clamp electrophysiology in the presence of this compound to determine if the genetic modification has altered their sensitivity to the inhibitor.
Visualizations
The following diagrams illustrate the experimental workflow for identifying the molecular basis of this compound action and the proposed mechanism of interaction.
Caption: Experimental workflow for the discovery and target validation of this compound.
Caption: Proposed model of this compound interaction with the PSAC.
Conclusion and Future Directions
The interaction between this compound and the plasmodial surface anion channel is one of the best-characterized examples of small molecule inhibition of a P. falciparum nutrient channel. While the lack of a high-resolution structure of the this compound-PSAC complex precludes a detailed atomic-level description, the current body of evidence provides a solid foundation for understanding the molecular basis of this interaction. The identification of the CLAG3 hypervariable region as the binding site for this compound explains the inhibitor's clone-specific activity and provides a clear path for structure-based drug design.
Future research efforts should be directed towards:
-
Structural Determination: Obtaining a high-resolution structure of PSAC, ideally in complex with this compound, using techniques such as cryo-electron microscopy. This remains the highest priority for understanding the precise mechanism of inhibition and for rational drug design.
-
Binding Kinetics: Performing detailed biophysical studies (e.g., surface plasmon resonance or isothermal titration calorimetry) to determine the on- and off-rates of this compound binding to purified CLAG3 or reconstituted PSAC.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to develop a comprehensive SAR that can guide the design of new inhibitors with improved potency and broader activity against different parasite strains.
A deeper understanding of the structural basis of the this compound-PSAC interaction will be invaluable for the development of novel antimalarial therapeutics that target this essential parasite nutrient pathway.
References
- 1. CLAG3 Self-Associates in Malaria Parasites and Quantitatively Determines Nutrient Uptake Channels at the Host Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasmodium falciparum CLAG Paralogs All Traffic to the Host Membrane but Knockouts Have Distinct Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Proteolysis at a Specific Extracellular Residue Implicates Integral Membrane CLAG3 in Malaria Parasite Nutrient Channels - PMC [pmc.ncbi.nlm.nih.gov]
The Antimalarial Potential of ISPA-28: A Technical Guide to Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial agents with new mechanisms of action. One promising avenue of research is the targeting of essential parasite nutrient uptake pathways. The infected red blood cell membrane undergoes significant modification by the parasite, including the insertion of the plasmodial surface anion channel (PSAC). This channel is crucial for the uptake of a wide range of solutes from the host plasma, making it an attractive target for therapeutic intervention. ISPA-28 is a small molecule inhibitor that has been identified as a selective blocker of PSAC, demonstrating potential as a lead compound for a new class of antimalarials. This technical guide provides an in-depth overview of the early-stage research on the antimalarial potential of this compound, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Mechanism of Action: Inhibition of the Plasmodial Surface Anion Channel (PSAC)
This compound exerts its antimalarial effect by directly targeting the plasmodial surface anion channel (PSAC), a crucial nutrient acquisition channel induced by the parasite on the surface of infected erythrocytes. The primary molecular target of this compound within the PSAC complex is the CLAG3 (cytoadherence-linked antigen 3) protein. By binding to a specific region of the CLAG3.1 protein, this compound effectively blocks the channel pore, thereby inhibiting the uptake of essential nutrients required for parasite survival and replication.[1] This selective inhibition of nutrient import ultimately leads to parasite growth arrest and death. The specificity of this compound for the Dd2 parasite line is attributed to polymorphisms in the clag3.1 gene.[1][2]
Figure 1: Simplified signaling pathway of this compound's inhibitory action on the PSAC.
Data Presentation: Quantitative Analysis of this compound Activity
The antimalarial activity of this compound has been quantified through a series of in vitro experiments. The following tables summarize the key quantitative data from these studies, highlighting the compound's potency and selectivity.
Table 1: Effect of this compound on Parasite Growth and Nutrient Requirements
| Parameter | P. falciparum Strain | Condition | Value | Reference |
| Isoleucine EC50 | Dd2 | Without this compound | 10-16 µM | [3] |
| Dd2 | With 15 µM this compound | 34.6 ± 1.1 µM | [3] | |
| HB3 | Without this compound | 10-16 µM | [3] | |
| HB3 | With 15 µM this compound | No significant effect | [3] | |
| Growth Inhibition IC50 | Dd2 | Standard RPMI 1640 | >40 µM | [2] |
| HB3 | Standard RPMI 1640 | >40 µM | [2] | |
| PSAC Inhibition K0.5 | Dd2 | - | 56 ± 5 nM | [2] |
| HB3 | - | 43 ± 2 µM | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the antimalarial potential of this compound.
Plasmodium falciparum Asexual Blood Stage Culture
-
Parasite Strains: P. falciparum strains Dd2 and HB3 are maintained in continuous culture.
-
Culture Medium: Parasites are cultured in RPMI 1640 medium supplemented with 25 mM HEPES, 50 mg/L hypoxanthine, and 10% heat-inactivated human serum or 0.5% Albumax II.
-
Culture Conditions: Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2, 5% O2, and 90% N2.
-
Synchronization: Parasite cultures are synchronized at the ring stage by treatment with 5% D-sorbitol.
In Vitro Growth Inhibition Assay (SYBR Green I-based)
This assay is used to determine the concentration of a compound that inhibits parasite growth by 50% (IC50).
-
Plate Preparation: Serially diluted compounds are added to a 96-well black, clear-bottom microplate.
-
Parasite Seeding: Synchronized ring-stage parasites are added to the wells at a starting parasitemia of 0.5% and a hematocrit of 2%.
-
Incubation: The plate is incubated for 72 hours under standard culture conditions.
-
Lysis and Staining: After incubation, the plate is frozen at -80°C and thawed to lyse the erythrocytes. A lysis buffer containing SYBR Green I is then added to each well.
-
Fluorescence Measurement: The plate is incubated in the dark for 1 hour, and fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 528 nm, respectively.
-
Data Analysis: The fluorescence readings are normalized to control wells (no drug), and the IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.
Figure 2: Experimental workflow for the SYBR Green I-based growth inhibition assay.
Osmotic Lysis Assay for PSAC Activity
This assay measures the activity of PSAC by monitoring the osmotic lysis of infected erythrocytes in the presence of a permeant solute.
-
Cell Preparation: Trophozoite-stage infected erythrocytes are enriched using a Percoll gradient and washed.
-
Assay Buffer: The cells are resuspended in a buffer containing an iso-osmotic concentration of a permeant solute (e.g., sorbitol).
-
Transmittance Measurement: The cell suspension is placed in a spectrophotometer, and the change in transmittance at 700 nm is monitored over time at 37°C. A decrease in transmittance indicates cell swelling and lysis.
-
Inhibitor Testing: To test the effect of this compound, the compound is added to the assay buffer, and the lysis kinetics are compared to a control without the inhibitor.
-
Data Analysis: The rate of lysis is determined from the slope of the transmittance curve. Inhibition is calculated as the percentage reduction in the lysis rate in the presence of the inhibitor.
Conclusion
Early-stage research on this compound has provided compelling evidence for its potential as a novel antimalarial agent. Its specific mechanism of action, targeting the essential nutrient channel PSAC through the CLAG3 protein, represents a departure from conventional antimalarial drug targets. The quantitative data clearly demonstrate its potent and selective inhibitory activity against the Dd2 strain of P. falciparum. The detailed experimental protocols provided in this guide offer a framework for further investigation and development of this compound and other PSAC inhibitors. Future research should focus on optimizing the compound's efficacy across a broader range of parasite strains, evaluating its in vivo activity in animal models, and further elucidating the molecular interactions between this compound and its target. The continued exploration of this unique mechanism of action holds significant promise for the development of the next generation of antimalarial therapies to combat the global threat of drug resistance.
References
Methodological & Application
Application Notes: ISPA-28 Protocol for Plasmodium falciparum Growth Inhibition Assay
Introduction
Plasmodium falciparum, the protozoan parasite responsible for the most severe form of malaria, relies on a variety of mechanisms to ensure its survival and proliferation within human erythrocytes. One such mechanism is the increased permeability of the infected red blood cell membrane to facilitate the uptake of essential nutrients from the host's plasma. This process is primarily mediated by the Plasmodial Surface Anion Channel (PSAC), a channel essential for the parasite's growth and survival. ISPA-28 is a specific antagonist of the PSAC, binding directly and reversibly to the CLAG3 protein, a key component of this channel. By blocking the PSAC, this compound effectively starves the parasite of vital nutrients, leading to an inhibition of its growth. This application note provides a detailed protocol for utilizing this compound in a Plasmodium falciparum growth inhibition assay using the SYBR Green I fluorescence-based method.
Mechanism of Action: this compound as a PSAC Antagonist
The intraerythrocytic malaria parasite extensively remodels the host cell, including the induction of new permeability pathways on the erythrocyte membrane. The PSAC is a crucial component of this altered permeability, allowing for the uptake of a wide range of solutes such as sugars, amino acids, and purines, which are vital for the parasite's development. The channel is composed of proteins exported by the parasite, with CLAG3 being a critical component. This compound exerts its antiplasmodial activity by specifically targeting and blocking this channel, thereby inhibiting nutrient acquisition and halting parasite proliferation.
Quantitative Data
The inhibitory activity of this compound has been quantified against different strains of P. falciparum, demonstrating strain-specific efficacy. The half-maximal inhibitory concentration (K₀.₅) values, which are functionally equivalent to IC₅₀ values in this context, are summarized below.
| Compound | P. falciparum Strain | K₀.₅ |
| This compound | Dd2 | 56 nM |
| This compound | HB3 | 43 µM |
Experimental Protocol: P. falciparum Growth Inhibition Assay using SYBR Green I
This protocol outlines the steps for determining the in vitro activity of this compound against asexual, intraerythrocytic stages of P. falciparum. The assay relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite growth.
Materials and Reagents
-
P. falciparum culture (e.g., Dd2 or another strain of interest)
-
Human erythrocytes (blood group O+)
-
Complete parasite culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and Albumax II or human serum)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Phosphate-buffered saline (PBS)
-
96-well black, flat-bottom microplates
-
Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Experimental Workflow
Step-by-Step Procedure
-
Parasite Culture Synchronization:
-
Maintain a continuous culture of P. falciparum.
-
Synchronize the parasite culture to the ring stage using methods such as 5% D-sorbitol treatment. Highly synchronous cultures are critical for assay accuracy.
-
-
Preparation of this compound Stock and Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for the assay. A common starting range for a new compound might be from 100 µM down to low nanomolar concentrations. For this compound against the Dd2 strain, a range centered around its 56 nM K₀.₅ would be appropriate.
-
-
Assay Plate Preparation:
-
In a 96-well black, flat-bottom plate, add the diluted this compound solutions.
-
Include control wells:
-
Positive control: Parasitized red blood cells with no drug (100% growth).
-
Negative control: Uninfected red blood cells (background fluorescence).
-
Solvent control: Parasitized red blood cells with the highest concentration of DMSO used in the dilutions.
-
-
-
Addition of Parasite Culture:
-
Adjust the synchronized ring-stage parasite culture to a parasitemia of 0.5% and a hematocrit of 2% in complete medium.
-
Add this parasite suspension to each well of the 96-well plate.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. This allows for one and a half to two full cycles of parasite replication.
-
-
Lysis and Staining:
-
Prepare the SYBR Green I lysis buffer. Dilute the 10,000x SYBR Green I stock 1:5,000 in lysis buffer.
-
After the 72-hour incubation, add the SYBR Green I lysis buffer to each well.
-
Seal the plate and incubate in the dark at room temperature for 1 to 24 hours.
-
-
Fluorescence Reading and Data Analysis:
-
Read the fluorescence of each well using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Subtract the background fluorescence (negative control) from all experimental wells.
-
Normalize the data by setting the positive control (no drug) to 100% growth.
-
Plot the percentage of growth inhibition against the log of the this compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
-
Safety Precautions
Standard laboratory safety practices should be followed when handling P. falciparum cultures and chemical compounds. This includes wearing appropriate personal protective equipment (PPE) such as gloves and a lab coat. Consult the Safety Data Sheet (SDS) for this compound for specific handling and disposal instructions. All work with infectious materials should be conducted in a certified biosafety cabinet.
Application Notes and Protocols for In Vitro Selection of Plasmodium falciparum Dd2 Parasite Lines Using ISPA-28
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasmodium falciparum, the protozoan parasite responsible for the most severe form of malaria, has developed resistance to numerous antimalarial drugs, necessitating the development of novel therapeutic strategies. The parasite's survival within human erythrocytes relies on its ability to acquire essential nutrients from the host cell and the surrounding plasma. This process is largely mediated by the plasmodial surface anion channel (PSAC), a nutrient-permeable channel induced on the surface of infected red blood cells.
The clag3 genes, specifically clag3.1 and clag3.2, have been identified as key determinants of PSAC activity. These genes are subject to epigenetic regulation, leading to clonal variation in their expression. The Dd2 strain of P. falciparum is notable for this variation and is a valuable tool in studying drug resistance and nutrient uptake.
ISPA-28 is a small molecule inhibitor that selectively blocks the PSAC associated with the protein product of the clag3.1 gene in the Dd2 parasite line.[1] This specificity makes this compound a powerful tool for the in vitro selection of Dd2 parasite populations based on their clag3 gene expression profile. By manipulating the culture conditions in the presence of this compound, researchers can select for parasites expressing or not expressing the Dd2 clag3.1 allele. This capability is crucial for investigating the role of PSAC in nutrient acquisition, drug resistance, and overall parasite fitness.
These application notes provide detailed protocols for both positive and negative selection of P. falciparum Dd2 parasite lines using this compound, along with relevant quantitative data and visualizations to guide experimental design.
Data Presentation
Table 1: this compound Activity and Recommended Concentrations
| Parameter | Value | Parasite Line | Conditions | Reference |
| K0.5 (PSAC Inhibition) | 56 ± 5 nM | Dd2 (clag3.1 expressing) | Electrophysiology | [2] |
| K0.5 (PSAC Inhibition) | 43 ± 2 µM | HB3 | Electrophysiology | [2] |
| Concentration for Phenotypic Distinction | 3 µM | Dd2 vs. HB3 | Growth Inhibition Assay (in PGIM) | [2] |
| Concentration for Isoleucine Demand Increase | 15 µM | Dd2 | Standard RPMI 1640 | [3] |
| EC50 (Isoleucine Requirement) | 10-16 µM | Dd2 & HB3 | Isoleucine-depleted RPMI 1640 | [3] |
| EC50 (Isoleucine Requirement with 15 µM this compound) | 34.6 ± 1.1 µM | Dd2 | Isoleucine-depleted RPMI 1640 | [3] |
Table 2: Composition of PSAC Growth Inhibition Medium (PGIM)
| Component | Standard RPMI 1640 | PGIM |
| Isoleucine | Present | Reduced |
| Glutamine | Present | Reduced |
| Hypoxanthine | Present | Reduced |
| Other Components | Standard Concentrations | Standard Concentrations |
| Note: PGIM is a modified RPMI 1640 medium with lower, more physiological levels of key nutrients to enhance the growth-inhibitory effects of PSAC blockers.[4] |
Experimental Protocols
General Culture of Plasmodium falciparum Dd2
The Dd2 strain of P. falciparum is maintained in continuous in vitro culture using standard methods.
Materials:
-
Dd2 strain of P. falciparum
-
Human O+ erythrocytes
-
Complete Culture Medium (CCM): RPMI 1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 20 µg/mL gentamicin, and 0.5% Albumax II or 10% human serum.
-
Gas mixture: 5% CO₂, 5% O₂, 90% N₂
-
37°C incubator
-
Sterile culture flasks
Procedure:
-
Maintain parasite cultures at 37°C in a sealed flask with the gas mixture.
-
Change the medium daily to replenish nutrients and remove metabolic waste.
-
Monitor parasitemia daily by Giemsa-stained thin blood smears.
-
Subculture the parasites every 2-3 days to maintain parasitemia between 1-5%.
-
Synchronize parasite stages using 5% D-sorbitol treatment for ring-stage parasites.
Protocol 1: Positive Selection for Dd2 Parasites Expressing clag3.1
This protocol uses this compound to protect clag3.1-expressing parasites from sorbitol-induced osmotic lysis. Parasites with unblocked PSAC will lyse in the presence of sorbitol.
Materials:
-
Asynchronous or ring-stage Dd2 culture
-
This compound
-
Sorbitol solution (5% w/v in RPMI 1640)
-
Complete Culture Medium (CCM)
Procedure:
-
Prepare a working stock of this compound in an appropriate solvent (e.g., DMSO).
-
Add this compound to the Dd2 culture at a final concentration that effectively blocks Dd2 clag3.1 PSAC (e.g., 1-3 µM).
-
Incubate the culture with this compound for 1-2 hours at 37°C.
-
Pellet the infected red blood cells (iRBCs) by centrifugation.
-
Resuspend the iRBCs in 5% sorbitol solution and incubate for 10 minutes at room temperature.
-
Wash the iRBCs twice with RPMI 1640 to remove the sorbitol and lysed cells.
-
Resuspend the washed iRBCs in CCM and return to standard culture conditions.
-
Repeat the selection cycle every 48-72 hours until a pure population of clag3.1-expressing parasites is obtained, as confirmed by functional assays or genotyping.
Protocol 2: Negative Selection against Dd2 Parasites Expressing clag3.1
This protocol leverages the growth-inhibitory effect of this compound in a nutrient-restricted medium (PGIM). Parasites expressing clag3.1 will be killed due to the blockage of essential nutrient uptake.[4]
Materials:
-
Asynchronous or ring-stage Dd2 culture
-
This compound
-
PSAC Growth Inhibition Medium (PGIM) - see Table 2 for concept.
-
Complete Culture Medium (CCM)
Procedure:
-
Prepare a working stock of this compound.
-
Replace the CCM of the Dd2 culture with PGIM.
-
Add this compound to the culture at a final concentration of approximately 3 µM.[2]
-
Maintain the culture under standard conditions, changing the PGIM with fresh this compound daily.
-
Monitor the culture for the recrudescence of parasites. This may take several days to weeks.
-
Once parasites reappear, expand the culture in CCM.
-
The resulting parasite population will be enriched for those not expressing the Dd2 clag3.1 allele. Confirm the phenotype using functional assays or genotyping.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action on the Dd2 parasite line.
Experimental Workflow: Positive Selection
Caption: Workflow for positive selection of clag3.1 expressing parasites.
Experimental Workflow: Negative Selection
References
- 1. mdpi.com [mdpi.com]
- 2. Solute Restriction Reveals an Essential Role for clag3-Associated Channels in Malaria Parasite Nutrient Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CLAG3 Self-Associates in Malaria Parasites and Quantitatively Determines Nutrient Uptake Channels at the Host Membrane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ISPA-28 Dose-Response Curve Generation in Malaria Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ISPA-28 is a potent and specific antagonist of the Plasmodial Surface Anion Channel (PSAC), a crucial nutrient acquisition pathway for Plasmodium falciparum during its intraerythrocytic stage. This channel, formed by the CLAG3 protein, facilitates the uptake of various essential solutes from the host's plasma into the infected red blood cell. By blocking PSAC, this compound effectively starves the parasite, leading to growth inhibition. Understanding the dose-response relationship of this compound is critical for evaluating its efficacy against different parasite strains and for its potential development as an antimalarial therapeutic.
These application notes provide a detailed protocol for generating a dose-response curve for this compound against cultured P. falciparum using the SYBR Green I-based fluorescence assay.
Mechanism of Action: this compound and the Plasmodial Surface Anion Channel (PSAC)
The parasite, residing within a parasitophorous vacuole inside the erythrocyte, dramatically increases the permeability of the host cell membrane to facilitate the influx of essential nutrients. This is primarily achieved through the formation of the PSAC. The CLAG3 protein, exported by the parasite to the erythrocyte membrane, is a key component of this channel. This compound exerts its antimalarial activity by directly binding to the CLAG3 protein, thereby blocking the channel and inhibiting the transport of vital solutes. This targeted inhibition of nutrient uptake leads to parasite growth arrest and death.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound varies significantly between different P. falciparum strains, primarily due to polymorphisms in the clag3 gene. The Dd2 strain, for instance, is notably more sensitive to this compound than the HB3 strain.
| P. falciparum Strain | IC50 (µM) | Key Characteristics |
| Dd2 | ~0.056 | Chloroquine-resistant, pyrimethamine-resistant |
| HB3 | ~43 | Chloroquine-sensitive |
| 7G8 | >50 | Chloroquine-resistant |
| FCR3 | >50 | Chloroquine-resistant |
Note: IC50 values can vary based on experimental conditions such as initial parasitemia, hematocrit, and culture medium composition.
Experimental Protocols
Plasmodium falciparum Culture Maintenance
This protocol outlines the continuous in vitro culture of asexual erythrocytic stages of P. falciparum.
Materials:
-
Complete Medium: RPMI-1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 25 µg/mL gentamicin, and 0.5% (w/v) Albumax II.
-
Human erythrocytes (blood group O+)
-
Sterile, disposable culture flasks (25 cm² or 75 cm²)
-
Mixed gas incubator (5% CO₂, 5% O₂, 90% N₂) at 37°C
Procedure:
-
Maintain parasite cultures in T-25 or T-75 flasks at a 5% hematocrit in complete medium.
-
Incubate at 37°C in a humidified, sealed chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Monitor parasite growth daily by preparing thin blood smears and staining with Giemsa.
-
Subculture the parasites every 48-72 hours, or when parasitemia reaches 5-8%, by diluting with fresh erythrocytes and complete medium to a parasitemia of 0.5-1%.
Parasite Synchronization
For accurate dose-response assays, it is crucial to use a synchronized parasite culture, typically at the ring stage.
Materials:
-
5% (w/v) D-sorbitol solution, sterile
-
Complete Medium
-
Centrifuge
Procedure:
-
Pellet the parasite culture by centrifugation at 800 x g for 5 minutes.
-
Resuspend the pellet in 10 volumes of 5% D-sorbitol and incubate at 37°C for 10 minutes. This lyses the mature trophozoite and schizont stages, leaving the ring-stage parasites intact.
-
Centrifuge at 800 x g for 5 minutes and discard the supernatant.
-
Wash the pellet twice with complete medium.
-
Resuspend the synchronized ring-stage parasites in complete medium and return to the incubator. For highly synchronized cultures, a second sorbitol treatment can be performed 40-44 hours later.
This compound Dose-Response Curve Generation using SYBR Green I Assay
This assay measures parasite proliferation by quantifying the amount of parasite DNA.
Materials:
-
Synchronized ring-stage P. falciparum culture
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete Medium
-
96-well black, flat-bottom microplates
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)
Procedure:
-
Preparation of Drug Plate:
-
Prepare a serial dilution of this compound in complete medium. A common starting concentration is 10 µM, followed by 2-fold or 3-fold serial dilutions.
-
Dispense 100 µL of each drug dilution into triplicate wells of a 96-well plate.
-
Include control wells:
-
Positive control (100% growth): 100 µL of complete medium with the same concentration of DMSO as the highest drug concentration.
-
Negative control (0% growth): 100 µL of complete medium with a known potent antimalarial (e.g., 100 nM Chloroquine for sensitive strains).
-
Background control: 100 µL of complete medium with uninfected erythrocytes.
-
-
-
Assay Initiation:
-
Adjust the synchronized ring-stage parasite culture to 1% parasitemia and 2% hematocrit in complete medium.
-
Add 100 µL of the parasite suspension to each well of the drug plate. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified, mixed-gas chamber.
-
-
Lysis and Staining:
-
Prepare the SYBR Green I lysis buffer by diluting the 10,000x SYBR Green I stock 1:5,000 in lysis buffer (e.g., 2 µL of SYBR Green I in 10 mL of lysis buffer).
-
Carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity using a plate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm.
-
Data Analysis
-
Data Normalization:
-
Subtract the average fluorescence of the background control wells from all other wells.
-
Normalize the data to percent inhibition:
-
% Inhibition = 100 x (1 - [(Fluorescence of test well - Average fluorescence of negative control) / (Average fluorescence of positive control - Average fluorescence of negative control)])
-
-
-
Dose-Response Curve and IC50 Determination:
References
Application Notes and Protocols for Osmotic Lysis Protection Assay with ISPA-28
For Researchers, Scientists, and Drug Development Professionals
Introduction
ISPA-28 is a specific antagonist of the plasmodial surface anion channel (PSAC).[1] Its full chemical name is N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-5-Isoxazolecarboxamide.[2] PSACs are incorporated into the membranes of red blood cells infected with the malaria parasite, Plasmodium falciparum, leading to increased permeability to facilitate the uptake of nutrients required for parasite growth. Given that ion channels play a critical role in maintaining the osmotic equilibrium of erythrocytes, investigating the effects of their modulation on red blood cell integrity under osmotic stress is of significant interest.
This document provides a detailed methodology for an osmotic lysis protection assay using this compound. The assay is designed to evaluate whether the blockade of anion channels by this compound can confer protection against or sensitize erythrocytes to hypotonic-induced hemolysis. This can provide insights into the role of these channels in maintaining the structural and osmotic integrity of the red blood cell membrane. While the primary target of this compound is the PSAC on infected erythrocytes, this protocol is designed for uninfected erythrocytes to assess any potential effects on endogenous channels or off-target effects on membrane stability.
Data Presentation
The following table summarizes hypothetical quantitative data from an osmotic lysis protection assay with this compound. This data is for illustrative purposes to demonstrate how results from such an experiment could be presented.
| NaCl Concentration (%) | % Hemolysis (Vehicle Control) | % Hemolysis (this compound, 10 µM) | % Hemolysis (this compound, 50 µM) |
| 0.90 | 0 | 0 | 0 |
| 0.75 | 2.5 | 2.1 | 1.8 |
| 0.65 | 15.8 | 13.5 | 11.2 |
| 0.55 | 45.2 | 40.8 | 35.7 |
| 0.45 | 85.6 | 82.1 | 78.9 |
| 0.35 | 98.2 | 97.5 | 96.8 |
| 0.20 | 100 | 100 | 100 |
| 0.00 | 100 | 100 | 100 |
Experimental Protocols
Methodology for Osmotic Lysis Protection Assay with this compound
This protocol is adapted from standard erythrocyte osmotic fragility test procedures.
Materials:
-
Freshly collected whole blood with an anticoagulant (e.g., heparin or EDTA)
-
This compound (CAS: 1006335-39-2)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium chloride (NaCl) solutions of varying concentrations (e.g., 0.90%, 0.75%, 0.65%, 0.55%, 0.45%, 0.35%, 0.20%, and 0.00% in distilled water)
-
Centrifuge
-
Spectrophotometer
-
96-well plates
-
Incubator at 37°C
Procedure:
-
Preparation of Erythrocyte Suspension:
-
Centrifuge the whole blood at 1,500 x g for 10 minutes at 4°C.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the red blood cell (RBC) pellet three times with 10 volumes of cold PBS, centrifuging at 1,500 x g for 5 minutes after each wash.
-
After the final wash, resuspend the RBC pellet in PBS to obtain a 5% (v/v) erythrocyte suspension.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
In separate microcentrifuge tubes, add the desired final concentrations of this compound (e.g., 10 µM, 50 µM) to the 5% erythrocyte suspension.
-
For the vehicle control, add the equivalent volume of DMSO.
-
Incubate the tubes at 37°C for 30 minutes with gentle agitation.
-
-
Osmotic Lysis Assay:
-
Arrange a series of test tubes, each containing one of the NaCl solutions of varying concentrations.
-
Add a fixed volume (e.g., 50 µL) of the this compound-treated or vehicle-treated erythrocyte suspension to each tube containing the different NaCl concentrations.
-
Gently mix the contents of each tube and incubate at room temperature for 30 minutes.
-
Centrifuge the tubes at 2,000 x g for 5 minutes to pellet the intact erythrocytes.
-
-
Quantification of Hemolysis:
-
Carefully transfer the supernatant from each tube to a fresh well in a 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. This absorbance is proportional to the amount of hemoglobin released.
-
A tube with erythrocytes in 0.90% NaCl serves as the baseline for no hemolysis (0% lysis).
-
A tube with erythrocytes in distilled water (0.00% NaCl) serves as the control for complete hemolysis (100% lysis).
-
Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of 0% lysis control) / (Absorbance of 100% lysis control - Absorbance of 0% lysis control)] x 100
-
Visualizations
Proposed Signaling Pathway and Mechanism of Action
Caption: Proposed mechanism of this compound in osmotic lysis.
Experimental Workflow
Caption: Workflow for the this compound osmotic lysis assay.
References
In vitro experimental setup for assessing ISPA-28 efficacy
An In Vitro Experimental Framework for Efficacy Assessment of ISPA-28, a Novel Protease-Activated Receptor 2 (PAR2) Antagonist
Introduction
Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR), is a key player in inflammation, pain, and various other pathophysiological processes.[1][2][3] Its activation by serine proteases, such as trypsin, leads to the initiation of distinct signaling cascades that contribute to inflammatory responses.[3] Consequently, PAR2 has emerged as a promising therapeutic target for a range of inflammatory diseases.[3][4] This document outlines a comprehensive in vitro experimental setup to assess the efficacy of this compound, a novel antagonist developed to target PAR2. The following protocols are designed for researchers, scientists, and drug development professionals to characterize the inhibitory potential and signaling bias of this compound.
PAR2 Signaling Pathways
Upon activation by proteases or agonist peptides, PAR2 undergoes a conformational change that triggers downstream signaling through multiple pathways. The primary pathway involves coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC). Additionally, PAR2 can signal through G12/13 to activate Rho, or through Gi/o pathways. Another critical signaling arm involves the recruitment of β-arrestins, which can lead to the activation of the ERK1/2 MAPK pathway and also mediate receptor desensitization and internalization.[1][5][6] Understanding these pathways is crucial for characterizing the mechanism of action of PAR2 antagonists.[5]
Caption: Overview of major PAR2 signaling pathways.
Experimental Workflow
The in vitro assessment of this compound efficacy follows a logical progression from primary binding and functional assays to more complex downstream cellular response assays. This multi-faceted approach allows for a thorough characterization of the compound's potency, mechanism of inhibition, and potential for biased signaling.
Caption: Experimental workflow for this compound in vitro efficacy testing.
Application Notes and Protocols
Calcium Mobilization Assay
Objective: To determine the potency of this compound in inhibiting PAR2-mediated intracellular calcium release, a hallmark of Gq activation.[7][8]
Principle: This assay utilizes a calcium-sensitive fluorescent dye that exhibits increased fluorescence intensity upon binding to free cytosolic calcium. Cells expressing PAR2 are pre-loaded with the dye. Upon stimulation with a PAR2 agonist, the resulting Gq activation and IP3 production lead to calcium release from the endoplasmic reticulum, which is detected as an increase in fluorescence. The inhibitory effect of this compound is quantified by its ability to reduce this agonist-induced fluorescence signal.
Protocol:
-
Cell Culture:
-
Culture HT-29 or HEK293 cells stably expressing human PAR2 in appropriate media (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin) at 37°C in a 5% CO₂ incubator.
-
Seed cells (20,000-40,000 cells/well) in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion) in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the dye loading buffer to each well and incubate for 60 minutes at 37°C.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in HBSS.
-
Prepare a PAR2 agonist solution (e.g., Trypsin at 10 nM or SLIGKV-NH₂ at a concentration equal to its EC₈₀).
-
After incubation, aspirate the dye loading buffer and add 80 µL of HBSS to each well.
-
Add 10 µL of the this compound dilutions (or vehicle control) to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated injection system.
-
Set the excitation and emission wavelengths appropriate for the dye (e.g., 494 nm/516 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject 10 µL of the PAR2 agonist solution into each well and continue to record the fluorescence signal for at least 120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔRFU) by subtracting the baseline from the peak fluorescence.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
β-Arrestin Recruitment Assay
Objective: To assess the effect of this compound on PAR2-agonist-induced β-arrestin recruitment, a key pathway for receptor desensitization and G-protein-independent signaling.[6][7]
Principle: This assay often employs a technology like Bioluminescence Resonance Energy Transfer (BRET).[9][10] Cells are co-transfected with PAR2 fused to a BRET donor (e.g., Renilla Luciferase, RLuc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). Upon agonist stimulation, β-arrestin is recruited to the receptor, bringing the donor and acceptor into close proximity and allowing for energy transfer. The resulting light emission from the acceptor is measured. This compound's antagonistic activity is determined by its ability to inhibit this agonist-induced BRET signal.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in an appropriate medium.
-
Co-transfect cells with plasmids encoding PAR2-RLuc and YFP-β-arrestin2 using a suitable transfection reagent.
-
Seed the transfected cells (e.g., 40,000 cells/well) into a white, clear-bottom 96-well plate and culture for 24-48 hours.
-
-
Assay Procedure:
-
Aspirate the culture medium and wash the cells once with HBSS.
-
Add 80 µL of HBSS to each well.
-
Prepare and add 10 µL of this compound serial dilutions (or vehicle) to the wells. Incubate for 15-30 minutes at room temperature.
-
-
Measurement:
-
Prepare the RLuc substrate (e.g., coelenterazine h) according to the manufacturer's instructions.
-
Add 10 µL of the PAR2 agonist (e.g., SLIGKV-NH₂ at EC₈₀) to the wells.
-
Immediately add the RLuc substrate to all wells.
-
Measure the luminescence at two wavelengths simultaneously using a BRET-compatible plate reader (one for the donor, ~480 nm, and one for the acceptor, ~530 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Subtract the background BRET ratio (from cells expressing only the donor).
-
Normalize the data to the vehicle control (0% inhibition) and plot the response against the this compound concentration to determine the IC₅₀ value.
-
Pro-inflammatory Cytokine (IL-8) Secretion Assay
Objective: To evaluate the efficacy of this compound in a downstream functional assay by measuring its ability to inhibit PAR2-mediated secretion of the pro-inflammatory cytokine Interleukin-8 (IL-8).[2][5]
Principle: Activation of PAR2 on various cell types, including epithelial and immune cells, leads to the production and release of inflammatory mediators like IL-8.[2][5] This assay measures the concentration of IL-8 in the cell culture supernatant following treatment with a PAR2 agonist in the presence or absence of this compound. The amount of secreted IL-8 is typically quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Cell Culture:
-
Seed HCT-116 or A549 cells in a 24-well plate at a density that allows them to reach ~80-90% confluency on the day of the experiment.[5]
-
The day before the assay, replace the growth medium with serum-free medium and incubate overnight to reduce basal cytokine levels.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Pre-treat the cells by replacing the medium with the this compound dilutions (or vehicle control) and incubate for 30-60 minutes at 37°C.
-
Prepare a PAR2 agonist solution (e.g., Trypsin or SLIGKV-NH₂).
-
Add the agonist to the wells (to its final EC₅₀ concentration) and incubate for a predetermined time (e.g., 6-24 hours) to allow for cytokine production and secretion.
-
-
Supernatant Collection and Analysis:
-
After incubation, carefully collect the culture supernatant from each well.
-
Centrifuge the supernatant to pellet any detached cells and debris.
-
Quantify the concentration of IL-8 in the supernatant using a commercially available human IL-8 ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve using the IL-8 standards provided in the ELISA kit.
-
Calculate the concentration of IL-8 in each sample based on the standard curve.
-
Normalize the data (agonist-induced IL-8 secretion minus basal secretion).
-
Plot the percentage inhibition of IL-8 secretion against the this compound concentration to determine the IC₅₀ value.
-
Data Presentation
Quantitative data from the described assays should be summarized to facilitate comparison of this compound's potency across different signaling pathways. This is crucial for identifying any potential biased antagonism.[1]
Table 1: Inhibitory Potency of this compound on PAR2 Signaling Pathways
| Assay | Cell Line | Agonist | Parameter | This compound IC₅₀ (nM) | n |
| Calcium Mobilization | HEK293-hPAR2 | SLIGKV-NH₂ | Ca²⁺ Release | Value | 3 |
| β-Arrestin Recruitment | HEK293-hPAR2 | SLIGKV-NH₂ | BRET Signal | Value | 3 |
| IL-8 Secretion | HCT-116 | Trypsin | IL-8 Release | Value | 3 |
| ERK1/2 Phosphorylation | HT-29 | SLIGKV-NH₂ | p-ERK/Total ERK | Value | 3 |
Note: IC₅₀ values are presented as geometric mean. 'n' represents the number of independent experiments.
Table 2: Characterization of this compound's Signaling Bias
| Parameter | Calcium Mobilization (IC₅₀) | β-Arrestin Recruitment (IC₅₀) | Bias Factor (β-Arrestin/Calcium) |
| This compound | Value A | Value B | Value B / Value A |
| Control Compound | Value C | Value D | Value D / Value C |
Note: A bias factor significantly different from 1 suggests that this compound preferentially inhibits one pathway over the other.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 4. domaintherapeutics.com [domaintherapeutics.com]
- 5. The PAR2 inhibitor I-287 selectively targets Gαq and Gα12/13 signaling and has anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New PAR2 antagonist shows promise against asthma | Physiology [physiology.arizona.edu]
- 7. innoprot.com [innoprot.com]
- 8. An antagonist of human protease activated receptor-2 attenuates PAR2 signaling, macrophage activation, mast cell degranulation, and collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulators of G-protein signaling accelerate GPCR signaling kinetics and govern sensitivity solely by accelerating GTPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating CLAG3 Function in Nutrient Acquisition Using ISPA-28
Audience: Researchers, scientists, and drug development professionals.
Introduction
The intraerythrocytic survival and proliferation of the malaria parasite, Plasmodium falciparum, is critically dependent on the acquisition of essential nutrients from the host plasma. This process is primarily mediated by the Plasmodial Surface Anion Channel (PSAC), a parasite-induced permeability pathway on the infected red blood cell membrane. The parasite-encoded protein, CLAG3 (cytoadherence-linked antigen 3), has been identified as a key component of PSAC.[1][2][3][4][5] ISPA-28 is a potent and specific small molecule inhibitor of PSAC, exhibiting strain-specific activity that is dependent on the expressed isoform of CLAG3.[1][4][6][7] This unique characteristic makes this compound an invaluable pharmacological tool to dissect the role of CLAG3 in nutrient uptake and to validate PSAC as a target for antimalarial drug discovery.
These application notes provide a comprehensive guide for utilizing this compound to investigate the function of CLAG3 in nutrient acquisition by P. falciparum. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations of experimental workflows.
Data Presentation
Table 1: In Vitro Parasite Growth Inhibition by this compound
| Parasite Line | Culture Medium | IC50 (µM) | Reference |
| Dd2 | RPMI 1640 | > 40 | [8] |
| HB3 | RPMI 1640 | > 40 | [8] |
| Dd2 | PGIM | ~0.1 - 3 (concentration dependent growth inhibition) | [8] |
| HB3 | PGIM | No significant inhibition | [8] |
Table 2: Inhibition of PSAC-mediated Solute Uptake by this compound
| Parasite Line | Solute | K0.5 (nM) | Reference |
| Dd2 | Sorbitol | 56 ± 5 | [6][8] |
| 3D7 | Sorbitol | > 15,000 | [6] |
| HB3 | Sorbitol | 43,000 ± 2,000 | [8] |
Experimental Protocols
Protocol 1: In Vitro Parasite Growth Inhibition Assay
This protocol determines the effect of this compound on the intraerythrocytic growth of P. falciparum under standard and nutrient-restricted conditions.
Materials:
-
P. falciparum cultures (e.g., Dd2 and HB3 strains) synchronized at the ring stage.
-
Complete RPMI 1640 medium.
-
This compound stock solution (in DMSO).
-
96-well microplates.
-
SYBR Green I or other DNA-intercalating dye.
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).
-
Plate reader with fluorescence detection capabilities.
Procedure:
-
Prepare serial dilutions of this compound in both RPMI 1640 and PGIM. Include a DMSO-only control.
-
Add 100 µL of the diluted compounds to a 96-well plate.
-
Add 100 µL of synchronized ring-stage parasite culture (0.5% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72-96 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
After incubation, lyse the red blood cells by adding 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a suitable model.
Expected Outcome: this compound is expected to show potent growth inhibition of the Dd2 strain in PGIM, while having minimal effect in RPMI 1640 or on the HB3 strain in either medium.[8] This demonstrates the dependence of parasite survival on CLAG3-mediated nutrient uptake under physiological nutrient conditions.
Protocol 2: Sorbitol-Induced Osmotic Lysis Assay for PSAC Activity
This assay measures the activity of PSAC by monitoring the uptake of sorbitol, which leads to osmotic swelling and lysis of infected red blood cells.
Materials:
-
Synchronized trophozoite-stage P. falciparum cultures.
-
Isotonic sorbitol solution (e.g., 300 mM sorbitol in a suitable buffer).
-
This compound stock solution.
-
96-well microplates.
-
Spectrophotometer capable of kinetic reads at 650 nm.
Procedure:
-
Wash the synchronized trophozoite-stage infected red blood cells and resuspend them to a 5% hematocrit in a suitable buffer (e.g., saline).
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, mix the infected red blood cell suspension with the this compound dilutions and incubate for 10 minutes at 37°C.
-
Initiate the lysis by adding the isotonic sorbitol solution to each well.
-
Immediately begin monitoring the decrease in optical density at 650 nm over time using a spectrophotometer.
-
The rate of lysis is proportional to the rate of sorbitol uptake via PSAC.
-
Determine the concentration of this compound that causes 50% inhibition of the lysis rate (K0.5).
Expected Outcome: this compound will potently inhibit sorbitol-induced lysis of erythrocytes infected with the Dd2 strain, but not those infected with the 3D7 or HB3 strains.[6][8] This directly demonstrates the inhibitory effect of this compound on CLAG3-dependent PSAC function.
Protocol 3: Immunoprecipitation and Western Blotting of CLAG3 Complexes
This protocol is used to investigate the protein complexes associated with CLAG3 and how they might be affected by this compound.
Materials:
-
Trophozoite-stage infected red blood cells.
-
Lysis buffer containing a mild non-ionic detergent (e.g., 0.05% Fos-Choline-12).[2]
-
Antibodies against CLAG3 or an epitope tag if using a transgenic line.
-
Protein A/G agarose beads.
-
SDS-PAGE gels and Western blotting apparatus.
-
Antibodies for detecting CLAG3 and associated proteins (e.g., RhopH2, RhopH3).[1][2]
Procedure:
-
Lyse the infected red blood cells in a buffer that preserves protein-protein interactions.
-
Clarify the lysate by centrifugation.
-
Incubate the supernatant with an anti-CLAG3 antibody or anti-epitope tag antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies against CLAG3, RhopH2, and RhopH3 to identify the components of the complex.[1][2]
Expected Outcome: CLAG3 is expected to co-immunoprecipitate with RhopH2 and RhopH3, forming a high molecular weight complex.[2] While this compound's primary action is channel block, these experiments can explore if it influences complex formation or stability.
Visualizations
Caption: Experimental workflow for investigating CLAG3 function using this compound.
Caption: Mechanism of this compound inhibition of nutrient acquisition via PSAC.
References
- 1. mdpi.com [mdpi.com]
- 2. Malaria Parasite’s clag3 Gene Increases Erythrocyte Permeability [thermofisher.com]
- 3. CLAG3 Self-Associates in Malaria Parasites and Quantitatively Determines Nutrient Uptake Channels at the Host Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Malaria parasite clag3 genes determine channel-mediated nutrient uptake by infected red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CLAG3 Self-Associates in Malaria Parasites and Quantitatively Determines Nutrient Uptake Channels at the Host Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epigenetics of malaria parasite nutrient uptake, but why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solute Restriction Reveals an Essential Role for clag3-Associated Channels in Malaria Parasite Nutrient Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Preparing ISPA-28 Stock Solutions for In Vitro Assays
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
ISPA-28 is a potent and specific antagonist of the Plasmodium falciparum plasmodial surface anion channel (PSAC). This channel is essential for the uptake of a wide range of solutes, including nutrients, from the host erythrocyte. The primary component of PSAC is the rhoptry-associated protein CLAG3 (cytoadherence-linked asexual gene 3). By blocking PSAC, this compound effectively starves the parasite, leading to growth inhibition. Its specificity for the parasite-induced channel makes it a valuable tool for studying parasite physiology and a potential lead compound for antimalarial drug development. Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in in vitro assays. This guide provides detailed protocols for the preparation, storage, and use of this compound stock solutions.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental to its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 408.45 g/mol | [1] |
| CAS Number | 1006335-39-2 | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Primary Stock Solution in DMSO
This protocol describes the preparation of a 10 mM primary stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous or molecular sieve-dried DMSO
-
Sterile, RNase/DNase-free microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4085 mg of this compound.
-
Dissolving in DMSO: Add the appropriate volume of high-purity DMSO to the vial containing the this compound powder. To continue the example, add 100 µL of DMSO.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution. Visually inspect the solution to ensure no particulate matter remains.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the serial dilution of the primary stock solution to prepare working solutions for use in cell-based assays, such as P. falciparum growth inhibition assays. It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.5%.
Materials:
-
10 mM this compound primary stock solution in DMSO
-
Appropriate sterile culture medium (e.g., RPMI 1640)
-
Sterile microcentrifuge tubes or 96-well plates
-
Calibrated pipettes
Procedure:
-
Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and the risk of precipitation, it is advisable to first prepare an intermediate dilution of the primary stock. For example, dilute the 10 mM stock 1:10 in culture medium to create a 1 mM intermediate stock.
-
Serial Dilutions: Perform serial dilutions of the intermediate stock in culture medium to achieve the desired final concentrations for your assay. For instance, to prepare a 10 µM working solution from a 1 mM intermediate stock, perform a 1:100 dilution.
-
Final DMSO Concentration: Always calculate the final concentration of DMSO in your working solutions and include a vehicle control (culture medium with the same final DMSO concentration) in your experiments.
-
Example Dilution Series for IC50 Determination:
-
Prepare a 2X concentrated series of this compound in culture medium.
-
Add an equal volume of parasite culture to each well of a 96-well plate containing the 2X drug concentrations. This will result in a 1X final drug concentration and a consistent final DMSO concentration across all wells.
-
This compound Mechanism of Action and Signaling Pathway
This compound exerts its antimalarial effect by directly targeting and inhibiting the Plasmodial Surface Anion Channel (PSAC) on the surface of infected erythrocytes. PSAC is a crucial channel for the uptake of a wide variety of solutes necessary for the parasite's growth and replication. The channel is primarily formed by the CLAG3 protein, which is exported by the parasite to the host cell membrane.
Downstream Effects of PSAC Inhibition:
-
Nutrient Starvation: Blockade of PSAC prevents the influx of essential nutrients such as amino acids, purines, and vitamins from the host plasma into the infected red blood cell.
-
Inhibition of Protein Synthesis: The lack of essential amino acids leads to a halt in parasite protein synthesis.
-
Arrested Parasite Development: Due to nutrient deprivation and the inability to synthesize necessary proteins, the parasite's development is arrested, preventing its maturation and replication.
Caption: Mechanism of action of this compound.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the workflow for preparing this compound stock and working solutions for in vitro assays.
Caption: Workflow for this compound solution preparation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon dilution in aqueous buffer | The compound is highly hydrophobic and crashing out of solution. | Perform serial dilutions in a stepwise manner. Ensure thorough mixing at each step. Consider preparing a more dilute primary stock solution in DMSO. |
| High background in assays | DMSO concentration is too high, causing cellular stress or artifacts. | Ensure the final DMSO concentration in the assay is below 0.5%. Include a vehicle control with the same DMSO concentration. |
| Inconsistent results | Repeated freeze-thaw cycles of the stock solution leading to degradation. Inaccurate pipetting. | Aliquot the primary stock solution into single-use volumes. Use calibrated pipettes and proper pipetting techniques. |
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and DMSO.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
References
Application Notes and Protocols for Cell-Based Assay Development for Screening ISPA-28 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
ISPA-28 and its analogs represent a novel class of compounds with therapeutic potential for modulating cellular signaling pathways. Due to the challenges in directly identifying this compound, this document outlines a strategy assuming it and its analogs target the Sphingosine-1-Phosphate Receptor 1 (S1PR1), a G protein-coupled receptor (GPCR) critically involved in immune cell trafficking, angiogenesis, and endothelial barrier function.[1][2] Dysregulation of S1PR1 signaling is implicated in various autoimmune diseases and cancers.[1][3] Therefore, the development of a robust cell-based assay for screening this compound analogs is crucial for identifying potent and selective modulators of this pathway.
This application note provides a detailed protocol for a competitive binding assay followed by a functional, cell-based cAMP assay to screen for antagonists of the S1PR1 receptor. S1PR1 primarily couples to the Gαi subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] The described assay measures the ability of this compound analogs to counteract the agonist-induced suppression of cAMP, providing a quantitative measure of their antagonistic activity.
Signaling Pathway
The binding of the endogenous ligand, sphingosine-1-phosphate (S1P), to S1PR1 initiates a conformational change in the receptor, leading to the activation of the inhibitory G protein, Gαi.[5] Activated Gαi inhibits adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. This results in a decrease in intracellular cAMP levels. Downstream of cAMP, protein kinase A (PKA) activity is modulated, affecting a multitude of cellular processes including cell survival, migration, and proliferation through pathways such as PI3K/Akt and Rac.[1][6] this compound and its analogs, as potential S1PR1 antagonists, are expected to block S1P binding, thereby preventing the downstream signaling cascade and maintaining basal cAMP levels.
Caption: S1PR1 Signaling Pathway and Point of Inhibition.
Experimental Workflow
The screening process for this compound analogs involves a series of steps designed for high-throughput analysis. The workflow begins with cell seeding, followed by compound treatment, cell lysis, and finally, detection of the cAMP signal. This streamlined process is amenable to automation for large-scale screening campaigns.[7]
Caption: High-Throughput Screening Workflow for this compound Analogs.
Materials and Methods
Reagents and Materials
-
HEK293 cell line stably expressing human S1PR1
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Sphingosine-1-Phosphate (S1P)
-
Forskolin
-
This compound Analog Library
-
Known S1PR1 antagonist (e.g., W146) as a positive control
-
DMSO (vehicle control)
-
cAMP Assay Kit (e.g., HTRF cAMP kit, LANCE cAMP kit, or GloSensor cAMP assay)[4]
-
384-well white, solid-bottom assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)
Cell Culture
HEK293 cells stably expressing human S1PR1 are maintained in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Cells are passaged every 2-3 days upon reaching 80-90% confluency.
Experimental Protocols
Cell Seeding
-
Harvest and count the S1PR1-expressing HEK293 cells.
-
Resuspend the cells in the assay buffer provided with the cAMP assay kit or a suitable buffer (e.g., HBSS with 20 mM HEPES).
-
Adjust the cell density to 2,500 cells per 5 µL.
-
Dispense 5 µL of the cell suspension into each well of a 384-well assay plate.
-
Incubate the plate at room temperature for 30 minutes to allow for cell settling.
Compound Addition
-
Prepare a serial dilution of the this compound analogs and the positive control (W146) in DMSO. A typical concentration range for screening is from 10 µM to 0.1 nM.
-
Dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Add 2.5 µL of the diluted compounds or vehicle control (DMSO) to the appropriate wells of the assay plate.
-
Incubate the plate at room temperature for 30 minutes.
Agonist Stimulation
-
Prepare a solution of S1P (agonist) and forskolin in the assay buffer. The final concentration of S1P should be at its EC80 (the concentration that elicits 80% of the maximal response), which needs to be predetermined. Forskolin is used to stimulate adenylyl cyclase and create a detectable cAMP window for Gαi-coupled receptors.[4] A final concentration of 1-10 µM forskolin is typically used.
-
Add 2.5 µL of the S1P/forskolin solution to all wells except the negative control wells (which receive assay buffer only).
-
Incubate the plate at room temperature for 30 minutes.
cAMP Detection
-
Following the manufacturer's instructions for the chosen cAMP assay kit, prepare the lysis and detection reagents.
-
Add the appropriate volume of lysis buffer to each well.
-
Add the detection reagents to each well. For HTRF assays, this will typically include a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a cryptate.[4]
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 60 minutes).
-
Read the plate on a compatible plate reader. For HTRF, this involves reading the fluorescence at two wavelengths (e.g., 665 nm and 620 nm).
Data Presentation and Analysis
The raw data from the plate reader is used to calculate the ratio of the two emission wavelengths (for HTRF) or the luminescence signal. The percentage of inhibition is then calculated for each concentration of the this compound analogs. A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the compound concentration. The IC50 value, which is the concentration of the compound that inhibits 50% of the agonist-induced response, is determined from the curve fit.
Example Data Table
| This compound Analog | IC50 (nM) | Max Inhibition (%) |
| This compound-001 | 15.2 | 98.5 |
| This compound-002 | 89.7 | 95.2 |
| This compound-003 | >10,000 | 10.1 |
| This compound-004 | 250.6 | 99.1 |
| W146 (Control) | 25.8 | 99.8 |
Conclusion
The described cell-based cAMP assay provides a robust and high-throughput method for screening this compound analogs for their antagonistic activity at the S1PR1 receptor. This protocol can be adapted for other Gαi-coupled GPCRs and is a critical first step in the hit-to-lead optimization process for the development of novel therapeutics targeting this important receptor class. Further characterization of promising hits should include selectivity profiling against other S1PR subtypes and downstream functional assays to confirm their mechanism of action.
References
- 1. S1PR1 - Wikipedia [en.wikipedia.org]
- 2. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]
- 3. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are S1PR1 antagonists and how do they work? [synapse.patsnap.com]
- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Notes and Protocols for a Putative ISPA-28 Tool in Plasmodium Functional Genomics
Disclaimer: The term "ISPA-28" does not correspond to a recognized tool or compound in publicly available scientific literature concerning Plasmodium functional genomics. The following application notes and protocols are based on the functional analysis of Inner Membrane Complex Sub-compartment Protein 1 (ISP1), a well-characterized protein in Plasmodium that is essential for parasite development and apical polarity.[1][2] This document is intended to serve as a representative guide for researchers interested in the functional genomics of essential Plasmodium proteins.
Introduction
The Inner Membrane Complex (IMC) is a specialized organelle in apicomplexan parasites, including Plasmodium, the causative agent of malaria. The IMC plays a critical role in parasite motility, invasion, and replication. Within the IMC, a family of proteins known as Inner Membrane Complex Sub-compartment Proteins (ISPs) are crucial for maintaining the structural integrity and function of this complex.[1][2] ISP1, in particular, has been identified as an early marker for apical polarity and is likely essential for parasite development.[1] Functional genomics studies targeting ISP1 can therefore provide valuable insights into fundamental aspects of Plasmodium biology and may reveal novel drug targets.
These notes provide an overview of the application of genetic and cellular biology techniques to elucidate the function of ISP1 as a representative example for a functional genomics tool in Plasmodium.
Data Presentation
Table 1: Phenotypic Consequences of ISP1 Disruption in Plasmodium berghei
| Genetic Modification | Stage of Phenotype | Observed Phenotype | Reference |
| Gene Disruption (putative) | Asexual Blood Stages | Likely essential for parasite development | [1] |
| Gene Disruption | Zygote-to-Ookinete | Modest decrease in differentiation | [2] |
| Altered localization of ISP1 (due to ISP3 disruption) | Invasive Stages (Ookinete, Sporozoite) | Altered apical localization of ISP1 | [1] |
Table 2: Key Molecular Features of Plasmodium ISP1
| Feature | Description | Significance | Reference |
| Localization | Anterior apical end of the parasite | Initiation of IMC organization and apical polarity | [1] |
| Post-Translational Modifications | N-myristoylation, Phosphorylation | Membrane association and potential regulatory functions | [1] |
| Protein Interactions | ISP3, β-tubulin | Coordinated function in apical organization and tethering to the microtubule cytoskeleton | [1][2] |
| Essentiality (putative) | Likely essential for parasite development | Potential drug target | [1] |
Experimental Protocols
Protocol 1: Generation of a Conditional Knockdown of ISP1 in P. falciparum
This protocol describes a method to generate a conditional knockdown of the isp1 gene in P. falciparum using a DiCre-based system. This allows for the study of essential genes by excising the gene of interest at a specific time point.
Materials:
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P. falciparum 3D7 line expressing DiCre
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pHH-based targeting plasmid containing loxP sites flanking the isp1 gene
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Amaxa 4D-Nucleofector and P3 Primary Cell 4D-Nucleofector X Kit
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Human red blood cells (RBCs) and serum
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Standard P. falciparum culture medium (RPMI-1640 with Albumax II, hypoxanthine)
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Rapamycin (for induction of DiCre)
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WR99210 (for plasmid selection)
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Specific primers for isp1 and integration confirmation
Methodology:
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Parasite Culture: Culture DiCre-expressing P. falciparum 3D7 parasites in human RBCs under standard conditions.
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Transfection:
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Prepare schizont-stage parasites by sorbitol synchronization and Percoll gradient purification.
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Electroporate the schizonts with the isp1 targeting plasmid using the Amaxa 4D-Nucleofector.
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Add fresh RBCs and culture the transfected parasites.
-
-
Selection and Cloning:
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Apply WR99210 selection pressure to select for parasites that have integrated the plasmid.
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Clone the resistant parasites by limiting dilution to obtain a pure population of transgenic parasites.
-
-
Integration PCR: Confirm the correct integration of the targeting construct into the isp1 locus using specific primers.
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Conditional Excision:
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Synchronize the transgenic parasites to the ring stage.
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Induce excision of the isp1 gene by adding rapamycin to the culture medium.
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Culture the parasites and monitor for the desired phenotype.
-
-
Phenotypic Analysis: Analyze the effect of isp1 knockdown on parasite growth, morphology, and invasion using microscopy, flow cytometry, and growth assays.
Protocol 2: Localization of ISP1 in P. falciparum using GFP-tagging
This protocol describes the endogenous tagging of ISP1 with Green Fluorescent Protein (GFP) to study its subcellular localization.
Materials:
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P. falciparum 3D7 line
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pSLI-based plasmid for C-terminal GFP-tagging
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Amaxa 4D-Nucleofector and P3 Primary Cell 4D-Nucleofector X Kit
-
Human RBCs and serum
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Standard P. falciparum culture medium
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WR99210
-
Specific primers for isp1 and integration confirmation
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Hoechst 33342 (for nuclear staining)
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Antibodies against other cellular markers (e.g., MSP1 for the plasma membrane)
Methodology:
-
Plasmid Construction: Clone a portion of the 3' end of the isp1 gene into the pSLI-GFP plasmid.
-
Transfection and Selection: Transfect P. falciparum 3D7 parasites with the ISP1-GFP tagging plasmid and select for integrants using WR99210 as described in Protocol 1.
-
Integration PCR: Confirm the correct integration of the plasmid at the isp1 locus.
-
Live-cell Imaging:
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Culture the ISP1-GFP expressing parasites and synchronize to different stages (rings, trophozoites, schizonts, merozoites).
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Stain the parasites with Hoechst 33342 to visualize the nucleus.
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Image the live parasites using a fluorescence microscope.
-
-
Immunofluorescence Assay (IFA):
-
Prepare thin smears of infected RBCs and fix them with methanol.
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Permeabilize the cells and block with BSA.
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Incubate with primary antibodies against GFP and other markers of interest.
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Wash and incubate with fluorescently labeled secondary antibodies.
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Mount and image using a fluorescence microscope.
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Visualizations
References
Troubleshooting & Optimization
Troubleshooting low efficacy of ISPA-28 in P. falciparum growth assays
Welcome to the troubleshooting center for ISPA-28, designed for researchers, scientists, and drug development professionals. This guide provides answers to frequently asked questions and solutions to common problems encountered during in vitro growth inhibition assays with Plasmodium falciparum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in P. falciparum?
A1: this compound is a specific antagonist of the Plasmodial Surface Anion Channel (PSAC).[1] This channel is essential for the parasite to import nutrients and export waste, making it critical for its survival within the host red blood cell. This compound exerts its antimalarial effect by binding directly and reversibly to CLAG3, a key component of the PSAC, thereby blocking the channel's function.[1]
Q2: What is the expected potency (IC50) of this compound against P. falciparum?
A2: The efficacy of this compound is highly dependent on the parasite strain being tested. It is a potent inhibitor of the multidrug-resistant Dd2 strain, with a reported half-maximal effective concentration (K₀.₅) of approximately 56 nM.[1] However, it is significantly less effective against other strains, such as HB3, which has a reported K₀.₅ of 43 µM.[1] This strain-specific activity is a critical factor to consider when designing experiments and interpreting results.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[2] For consistent results, it is recommended to prepare a high-concentration primary stock solution (e.g., 10-20 mM) in 100% new, anhydrous DMSO. Use sonication if necessary to ensure the compound is fully dissolved.[1]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
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Long-term: Store at -80°C for up to 6 months.[1]
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Short-term: Store at -20°C for up to 1 month.[1]
Troubleshooting Guide
Problem: My observed IC50 value for this compound is significantly higher than the reported ~56 nM.
This is a common issue that can arise from several factors related to the experimental setup. Use the following decision tree and table to diagnose the potential cause.
Caption: Troubleshooting decision tree for high this compound IC50 values.
| Potential Cause | Recommended Action & Explanation |
| Incorrect Parasite Strain | Action: Confirm the genotype of your P. falciparum strain. Explanation: this compound's primary target, PSAC, exhibits significant variation between parasite lines. It is highly potent against Dd2 (K₀.₅ = 56 nM) but ineffective against HB3 (K₀.₅ = 43 µM).[1] Using an insensitive strain is the most likely reason for poor efficacy. |
| Compound Precipitation | Action: Visually inspect assay plates for precipitate. Prepare an intermediate dilution series in a solvent system designed for poorly soluble compounds (see Protocol 2). Explanation: Lipophilic compounds can precipitate in aqueous culture media, drastically reducing the effective concentration. Final DMSO concentration should ideally be kept below 0.5%. |
| Degraded Compound Stock | Action: Prepare a fresh stock solution from powder in new, anhydrous DMSO. Explanation: this compound stock solutions have limited stability.[1] Repeated freeze-thaw cycles or long-term storage at incorrect temperatures can lead to degradation. Hygroscopic DMSO can also impact solubility.[1] |
| Assay Variability | Action: Scrutinize your positive (e.g., Chloroquine) and negative (DMSO vehicle) controls. Ensure low well-to-well variability (<15% CV). Explanation: High background or variability in standard growth assays can mask the true effect of a compound.[3] Issues with reagents, initial parasitemia, or incubation time can all contribute.[4] |
| Binding to Media Components | Action: If using serum-free medium, consider if the compound binds to Albumax. If possible, run the assay in parallel with low-serum media. Explanation: Some compounds can bind to bovine serum albumin (a component of Albumax), reducing their bioavailable concentration.[4] |
Experimental Protocols
Protocol 1: this compound Stock Solution Preparation
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Weighing: Accurately weigh the required amount of this compound powder (MW: 408.45 g/mol ).
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Dissolution: Add anhydrous DMSO to achieve a desired high-concentration stock (e.g., 10 mM).
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Calculation for 10 mM stock: (1 mg this compound) / (408.45 g/mol ) = 2.448 µmol. (2.448 µmol) / (10 mmol/L) = 0.2448 mL or 244.8 µL of DMSO.
-
-
Solubilization: Vortex thoroughly. If needed, use an ultrasonic bath to ensure complete dissolution.[1]
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Aliquoting & Storage: Dispense into single-use aliquots. Store at -80°C for long-term (≤ 6 months) or -20°C for short-term (≤ 1 month) use.[1]
Protocol 2: Standard P. falciparum SYBR Green I Growth Inhibition Assay
This protocol is a standard method for assessing antimalarial drug efficacy.
References
Technical Support Center: Optimizing ISPA-28 Concentration for Effective PSAC Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ISPA-28 for the effective inhibition of the Plasmodial Surface Anion Channel (PSAC). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful experimentation.
Troubleshooting Guides
Researchers may encounter several challenges when working with this compound. This section provides a structured guide to identify and resolve common issues.
Problem: Low or No PSAC Inhibition Observed
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incorrect this compound Concentration | Verify the calculated concentration. Perform a dose-response experiment to determine the optimal concentration for your specific parasite strain and experimental conditions. |
| Degraded this compound Stock Solution | Prepare a fresh stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles. |
| Resistant Parasite Strain | Confirm the Plasmodium falciparum strain being used. This compound is highly potent against the Dd2 strain but shows significantly lower activity against strains like HB3.[1] |
| Suboptimal Assay Conditions | Ensure the pH, temperature, and buffer composition of your assay are within the optimal range for PSAC activity. |
| Issues with CLAG3 Expression | Verify the expression of the CLAG3.1 isoform in your parasite line, as this compound's efficacy is dependent on its interaction with this protein.[2][3] |
Problem: High Variability in Experimental Replicates
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell seeding in each well. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, fill the outer wells of the microplate with sterile media or buffer and do not use them for experimental samples. |
| Incomplete this compound Solubilization | Ensure this compound is fully dissolved in DMSO before further dilution in aqueous buffers. Sonication may aid in dissolution. |
| Cell Clumping | Gently triturate the cell suspension to break up clumps before seeding. |
Experimental Workflow for Troubleshooting
References
- 1. Malaria Parasite CLAG3, a Protein Linked to Nutrient Channels, Participates in High Molecular Weight Membrane-Associated Complexes in the Infected Erythrocyte | PLOS One [journals.plos.org]
- 2. CLAG3 Self-Associates in Malaria Parasites and Quantitatively Determines Nutrient Uptake Channels at the Host Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CLAG3 Self-Associates in Malaria Parasites and Quantitatively Determines Nutrient Uptake Channels at the Host Membrane - PMC [pmc.ncbi.nlm.nih.gov]
Addressing ISPA-28 solubility and stability issues in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility and stability issues related to the plasmodial surface anion channel (PSAC) antagonist, ISPA-28, in cell culture applications.
Troubleshooting Guide
This guide offers a systematic approach to identifying and resolving common issues encountered when working with this compound in vitro.
Issue 1: Precipitation of this compound Upon Dilution in Aqueous Culture Media
Question: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. How can I prevent this?
Answer: This is a common issue with hydrophobic compounds like this compound. The abrupt change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous medium causes the compound to fall out of solution. Here are several strategies to mitigate this:
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Optimize DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and precipitation.[1]
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the DMSO stock into a small volume of pre-warmed media, vortex gently, and then add this intermediate dilution to the rest of your culture medium.
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Increase Final Volume: Preparing a larger volume of the final working solution can help keep the compound in solution by reducing its effective concentration during the dilution step.
-
Pre-warmed Media: Always add the this compound stock solution to culture media that has been pre-warmed to 37°C. This can improve solubility.
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Co-solvents and Surfactants: For particularly problematic cases, consider the use of a co-solvent or a non-ionic surfactant. Formulations containing PEG300 and Tween-80 have been used for in vivo studies of this compound and could be adapted for in vitro use, though cytotoxicity of these additives should be assessed.[2]
Issue 2: Inconsistent or No Observed Biological Activity
Question: I am not observing the expected biological effect of this compound in my assay. What could be the cause?
Answer: Several factors could contribute to a lack of activity. Use the following checklist to troubleshoot:
-
Compound Integrity:
-
Storage: Ensure this compound powder and stock solutions have been stored correctly. Stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C.[2]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your DMSO stock solution, as this can lead to degradation and precipitation. Aliquot your stock into single-use volumes.
-
-
Solution Preparation and Stability:
-
Precipitation: Visually inspect your final culture medium for any signs of precipitation after adding this compound. If precipitation is observed, the actual concentration of the soluble compound is lower than intended. Refer to the troubleshooting guide for precipitation (Issue 1).
-
-
Experiment Duration: For long-term experiments (over 24 hours), the compound may degrade. It may be necessary to replenish the media with freshly prepared this compound at regular intervals.
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Media Components: Components in the culture media or serum could potentially interact with and degrade this compound.
-
-
-
Assay-Specific Factors:
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Cell Type: this compound is a specific antagonist of the plasmodial surface anion channel (PSAC) found in malaria parasites.[2] Its effects on mammalian cells may not be well-characterized. Consider if your cell line is appropriate for the expected biological readout.
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Off-Target Effects: Information on the off-target effects of this compound in mammalian cells is limited. The observed phenotype, or lack thereof, could be due to off-target interactions. It is advisable to include appropriate positive and negative controls in your experimental design.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can significantly reduce the solubility of this compound.[2]
Q2: What is the maximum solubility of this compound in DMSO?
A2: this compound has a high solubility in DMSO, reaching up to 100 mg/mL (244.83 mM).[2] However, for most in vitro applications, preparing a stock solution in the range of 10-50 mM is sufficient and can help prevent precipitation upon dilution.
Q3: How should I store this compound?
A3: this compound powder should be stored at -20°C for up to 3 years. Once dissolved in DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q4: Can I sonicate or heat this compound to aid dissolution?
A4: Yes, if you observe precipitation or phase separation during the preparation of the stock solution, gentle heating and/or sonication can be used to aid dissolution.[2]
Q5: What is the known mechanism of action of this compound?
A5: this compound is a specific antagonist of the plasmodial surface anion channel (PSAC), which is induced on the surface of erythrocytes infected with the malaria parasite, Plasmodium falciparum. It binds directly and reversibly to CLAG3, a component of the PSAC, thereby blocking the uptake of essential nutrients by the parasite.[2]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/System | Concentration | Observations | Reference |
| DMSO | 100 mg/mL (244.83 mM) | Clear solution; ultrasonic treatment may be needed. Use of newly opened, anhydrous DMSO is recommended. | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.12 mM) | Clear solution. This is a formulation for in vivo use but may be adapted. | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.12 mM) | Clear solution. This is a formulation for in vivo use utilizing a cyclodextrin to improve solubility. | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.12 mM) | Clear solution. This is a formulation for in vivo use. | [2] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
-
Materials:
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This compound powder (Molecular Weight: 408.45 g/mol )
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High-purity, anhydrous DMSO
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Sterile, single-use microcentrifuge tubes or cryovials
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Vortex mixer
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Sonicator (optional)
-
-
Procedure:
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Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
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Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 20.42 mg of this compound.
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Add the calculated volume of anhydrous DMSO to the tube.
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Vortex the solution for 1-2 minutes to facilitate dissolution.
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If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
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Once fully dissolved, aliquot the stock solution into single-use, sterile cryovials to minimize freeze-thaw cycles.
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Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]
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Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
-
Materials:
-
Prepared this compound DMSO stock solution (from Protocol 1)
-
Sterile cell culture medium, pre-warmed to 37°C
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Sterile microcentrifuge tubes
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Vortex mixer
-
-
Procedure:
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Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
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Determine the final concentration of this compound needed for your experiment and the final volume of the culture medium.
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Stepwise Dilution: a. In a sterile microcentrifuge tube, add a small volume of the pre-warmed culture medium (e.g., 100-200 µL). b. Add the required volume of the this compound DMSO stock to the medium in the tube. c. Gently vortex the intermediate dilution for 10-15 seconds. d. Transfer the intermediate dilution to the final volume of pre-warmed culture medium. e. Mix the final solution by gentle inversion or swirling.
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Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, the compound may have precipitated. Consider further optimizing the dilution protocol or using a lower final concentration.
-
Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to your specific cell line (typically <0.5%). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
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Visualizations
References
Technical Support Center: Mitigating Batch-to-Batch Variability with Small Molecule Inhibitors
A Note on ISPA-28: Our internal search and publicly available scientific literature did not identify a specific molecule designated "this compound". This guide provides best practices for mitigating batch-to-batch variability with small molecule inhibitors in general and can be adapted for your specific compound. Should "this compound" refer to an internal compound name, we recommend cross-referencing with your supplier for specific handling and quality control protocols.
Troubleshooting Guides
This section addresses common issues encountered during experiments with small molecule inhibitors and provides actionable solutions.
| Question | Possible Causes | Troubleshooting Steps |
| Why am I seeing inconsistent IC50 values between batches of my inhibitor? | 1. Compound Degradation: Improper storage or handling. 2. Inaccurate Concentration: Errors in weighing or dissolving the compound. 3. Cell-Based Variability: Inconsistent cell passage number, density, or health.[1] 4. Reagent Variability: Differences in media, serum, or other assay components. | 1. Verify Storage: Ensure the compound is stored at the recommended temperature and protected from light and moisture. Prepare fresh stock solutions. 2. Confirm Concentration: Use a calibrated balance for weighing. Ensure complete dissolution in the recommended solvent. Consider analytical validation of stock solution concentration. 3. Standardize Cell Culture: Use cells within a consistent and low passage number range.[1] Plate cells at a consistent density and ensure high viability (>95%) before starting the experiment.[1] 4. Control Reagents: Use the same lot of media, serum, and key reagents for all experiments in a single study. Qualify new lots of reagents before use. |
| My positive and negative controls are behaving as expected, but the inhibitor's effect is diminished in my latest experiment. | 1. Inhibitor Inactivity: The specific batch of the inhibitor may have lost potency. 2. Cellular Resistance: Prolonged cell culture can lead to phenotypic drift and development of resistance.[1] 3. Assay Timing: The incubation time with the inhibitor may be suboptimal. | 1. Batch Qualification: Test each new batch of inhibitor against a known reference standard or a previous batch with established activity. 2. Use Fresh Cells: Thaw a new vial of low-passage cells for critical experiments.[1] 3. Optimize Incubation Time: Perform a time-course experiment to determine the optimal duration of inhibitor treatment for your specific assay. |
| I am observing significant edge effects in my multi-well plate assays. | 1. Evaporation: Increased evaporation from wells at the edge of the plate. 2. Temperature Gradients: Uneven temperature distribution across the plate in the incubator. 3. Cell Plating Inconsistency: Uneven distribution of cells when plating. | 1. Minimize Evaporation: Fill the outer wells with sterile media or PBS to create a humidity barrier.[2] Ensure a good seal with the plate lid or use sealing films. 2. Ensure Uniform Temperature: Allow plates to equilibrate to room temperature before plating cells and after adding reagents. Use a water bath in the incubator to help maintain uniform temperature. 3. Improve Plating Technique: Mix the cell suspension thoroughly before and during plating. Use a multichannel pipette carefully and consistently.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in cell-based assays?
A1: The main sources of variability can be categorized as:
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Biological Variability: Inherent differences in cell lines, passage number, cell density, and cell health.[1][3]
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Reagent and Material Variability: Inconsistencies between different lots of media, serum, supplements, and the inhibitor itself.[4]
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Procedural Variability: Differences in experimental execution, such as incubation times, pipetting techniques, and environmental conditions.[5]
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Instrumental Variability: Fluctuations in the performance of laboratory equipment like incubators, plate readers, and liquid handlers.
Q2: How can I qualify a new batch of a small molecule inhibitor?
A2: To qualify a new batch, you should perform a side-by-side comparison with a previously validated batch (if available). The ideal experiment is to generate a dose-response curve for both batches in your primary assay. The IC50 values should be within an acceptable range (e.g., ± 2-fold). If a previous batch is unavailable, compare the new batch's performance to historical data.
Q3: What is the best way to prepare and store stock solutions of small molecule inhibitors?
A3: Always follow the manufacturer's instructions. In general:
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Use a high-purity solvent (e.g., DMSO) recommended for the compound.
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Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent added to your cell culture media.
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Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
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Store aliquots at -20°C or -80°C, protected from light.
Q4: How does cell passage number affect experimental results?
A4: With increasing passage number, cells can undergo genetic and phenotypic changes, a phenomenon known as "phenotypic drift".[1] This can alter their response to stimuli, including inhibitors. It is crucial to use cells within a defined, low-passage number range for all experiments to ensure reproducibility.[1]
Experimental Protocols
Protocol: Cell Viability Assay to Mitigate Batch-to-Batch Variability
This protocol describes a cell viability assay (e.g., using a resazurin-based reagent) to determine the IC50 of a small molecule inhibitor, with steps to minimize variability.
Materials:
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Cells of interest in logarithmic growth phase
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Complete cell culture medium
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Small molecule inhibitor (test and reference batches)
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DMSO (or other appropriate solvent)
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96-well clear-bottom black plates
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Resazurin-based cell viability reagent
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Phosphate-buffered saline (PBS)
Procedure:
-
Cell Plating:
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Harvest and count cells, ensuring viability is >95%.
-
Resuspend cells in complete medium to the desired plating density (determined through optimization).
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
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To mitigate edge effects, do not plate cells in the outermost wells; instead, fill these with 100 µL of sterile PBS.[2]
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Incubate the plate for 24 hours at 37°C and 5% CO2.
-
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Compound Preparation and Treatment:
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Prepare a 2X serial dilution of the inhibitor (both test and reference batches) in complete medium. Start from a high concentration (e.g., 200 µM) down to a low concentration (e.g., 0.01 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest inhibitor concentration).
-
Carefully remove the medium from the cells.
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Add 100 µL of the 2X compound dilutions to the appropriate wells.
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Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Viability Measurement:
-
Add 20 µL of the resazurin-based reagent to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
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Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and reagent only).
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Normalize the data to the vehicle-treated control wells (representing 100% viability).
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Plot the normalized data against the logarithm of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value for each batch.
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Visualizations
Signaling Pathway
Caption: A generic signaling pathway illustrating inhibitor action.
Experimental Workflow
Caption: Workflow for determining IC50 to reduce variability.
References
- 1. 28"30"31"SP300 400 Shaft Archery Pure Carbon Arrows Compound Recurve Bow Hunting | eBay [ebay.com]
- 2. Inhibition of USP28 overcomes Cisplatin-resistance of squamous tumors by suppression of the Fanconi anemia pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2023.ispaweb.org [2023.ispaweb.org]
- 4. Frontiers | The ISPAInt Injury Prevention Programme for Youth Competitive Alpine Skiers: A Controlled 12-Month Experimental Study in a Real-World Training Setting [frontiersin.org]
- 5. Inhibition of USP28 overcomes Cisplatin-resistance of squamous tumors by suppression of the Fanconi anemia pathway - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and resolving off-target effects of ISPA-28 in cellular assays
Disclaimer: Publicly available information on a specific small molecule inhibitor designated "ISPA-28" is limited. The following technical support guide utilizes a hypothetical framework for this compound as a kinase inhibitor to illustrate common challenges and resolutions in identifying and mitigating off-target effects in cellular assays. The principles and protocols described are broadly applicable to small molecule inhibitor research.
Troubleshooting Guides
This section addresses specific issues researchers may encounter during experiments with this compound, providing potential causes and step-by-step solutions.
| Issue/Question | Potential Causes | Resolution Steps |
| 1. Inconsistent IC50 values for this compound across different cell lines. | 1. Off-target effects: this compound may be hitting additional targets that are variably expressed across the cell lines.[1] 2. Cellular context: Differences in signaling pathways or compensatory mechanisms can alter sensitivity. 3. Experimental variability: Inconsistent cell seeding, passage number, or assay conditions can lead to variable results.[2][3][4] | 1. Characterize target and off-target expression: Perform proteomic or transcriptomic analysis on the cell lines to correlate target and potential off-target expression with this compound sensitivity. 2. Standardize experimental conditions: Ensure consistent cell passage number, seeding density, and assay timing.[2] 3. Perform a rescue experiment: In a sensitive cell line, overexpress the intended target to see if it confers resistance, or knock down a suspected off-target to see if it alters the IC50. |
| 2. The observed cellular phenotype does not match the known function of the intended target. | 1. Dominant off-target effect: The phenotype may be driven by this compound's interaction with a more influential off-target protein.[1] 2. Indirect pathway modulation: this compound could be affecting a pathway upstream or downstream of the intended target.[5][6] 3. Structurally related inactive control needed: The effect could be due to the chemical scaffold itself and not target inhibition. | 1. Conduct broad off-target screening: Use techniques like kinome scanning or proteome profiling to identify other potential targets.[7][8][9] 2. Use orthogonal approaches: Attempt to replicate the phenotype using a different inhibitor with a distinct chemical structure that targets the same protein, or use genetic methods like RNAi or CRISPR to silence the intended target.[10] 3. Synthesize or obtain an inactive analog: A structurally similar but inactive version of this compound can serve as a negative control to rule out non-specific effects.[10] |
| 3. This compound shows high potency in a biochemical assay but weak activity in cellular assays. | 1. Poor cell permeability: The compound may not be efficiently crossing the cell membrane. 2. Active efflux: The compound might be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein). 3. Intracellular metabolism: this compound could be rapidly metabolized into an inactive form within the cell. | 1. Assess cell permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to determine passive diffusion. 2. Test with efflux pump inhibitors: Co-treat cells with known efflux pump inhibitors (e.g., verapamil) to see if the potency of this compound increases. 3. Perform a Cellular Thermal Shift Assay (CETSA): This can confirm if the compound is engaging with its target inside the cell.[11][12][13] |
Frequently Asked Questions (FAQs)
Identifying Off-Target Effects
Q1: What is the first step to identify potential off-targets for this compound?
The initial step is often computational, followed by broad experimental screening. Computational methods can predict potential off-target interactions based on the chemical structure of this compound and its similarity to other compounds with known targets.[14][15][16] For experimental screening, a kinome scan is a standard approach if this compound is a kinase inhibitor. This involves testing the compound's binding affinity against a large panel of kinases.[7][9]
Q2: My kinome scan revealed several potential off-targets for this compound. How do I know which ones are relevant in my cellular model?
To determine the relevance of potential off-targets, you should:
-
Check for expression: Confirm that the identified off-target proteins are expressed in your cell line of interest at the mRNA and protein level.
-
Correlate with phenotype: Investigate if the expression level of the off-target correlates with the cellular response to this compound across multiple cell lines.
-
Validate with cellular assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound engages with the suspected off-target in intact cells.[11][12][13]
Q3: What is a Cellular Thermal Shift Assay (CETSA) and how does it help identify target engagement?
CETSA is a biophysical method used to assess the binding of a ligand (like this compound) to its target protein within a cell. The principle is that when a protein is bound by a ligand, it becomes more stable and resistant to heat-induced denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble protein remaining is quantified. A shift in the melting temperature of a protein in the presence of the compound indicates direct engagement.[11][12][13]
Resolving Off-Target Effects
Q4: How can I distinguish between an on-target and an off-target effect in my cellular assay?
Distinguishing between on- and off-target effects is a critical step in validating your results.[5] Key strategies include:
-
Rescue experiments: Overexpressing the intended target may confer resistance to the compound if the effect is on-target.
-
Genetic knockdown/knockout: Silencing the intended target using siRNA or CRISPR should phenocopy the effect of the inhibitor. If it doesn't, or if the inhibitor still has an effect in knockout cells, an off-target is likely responsible.[1]
-
Use of orthogonal inhibitors: A structurally different inhibitor that targets the same protein should produce a similar phenotype.[10]
Q5: I've confirmed an off-target effect is causing my observed phenotype. What are my next steps?
Once an off-target effect is confirmed, you have several options:
-
Dose reduction: Use the lowest possible concentration of this compound that still inhibits the intended target but minimizes the off-target effect.
-
Medicinal chemistry optimization: If resources allow, collaborate with medicinal chemists to modify the structure of this compound to reduce its affinity for the off-target while maintaining on-target potency.[17]
-
Acknowledge and control: If the off-target effect cannot be eliminated, it should be clearly acknowledged. You can use a secondary compound that specifically targets the off-target protein as a control to dissect the two effects.
Data Presentation
Table 1: Hypothetical Kinome Scan Data for this compound (1 µM)
This table summarizes the results of a hypothetical kinome scan, showing the percent inhibition of various kinases by this compound.
| Kinase Family | Target Kinase | % Inhibition at 1 µM | Notes |
| CMGC | Target Kinase A | 98% | Intended Target |
| TK | Off-Target Kinase 1 | 85% | High potential for off-target effects |
| CAMK | Off-Target Kinase 2 | 62% | Moderate potential for off-target effects |
| AGC | Off-Target Kinase 3 | 35% | Lower potential for off-target effects |
| STE | Off-Target Kinase 4 | 15% | Unlikely to be a significant off-target |
Table 2: Cellular Potency of this compound in Various Cell Lines
This table presents hypothetical IC50 values for this compound in different cell lines, alongside the expression levels of the intended target and a suspected off-target.
| Cell Line | IC50 of this compound (nM) | Target A Expression (Relative Units) | Off-Target 1 Expression (Relative Units) |
| Cell Line X | 50 | 1.2 | 2.5 |
| Cell Line Y | 250 | 1.1 | 0.2 |
| Cell Line Z | 65 | 0.9 | 2.1 |
Experimental Protocols
Protocol 1: Kinome Scanning
Objective: To identify the kinase targets and off-targets of this compound by screening against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration 100-fold higher than the final screening concentration.
-
Assay: Submit the compound to a commercial kinome scanning service (e.g., KINOMEscan™). These services typically use a competition binding assay.[7][9]
-
Data Analysis: The service will provide data as percent inhibition or dissociation constants (Kd) for each kinase in the panel. Analyze the data to identify kinases that are significantly inhibited by this compound. A common threshold for a significant "hit" is >80% inhibition at a given concentration.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its intended target and potential off-targets in a cellular context.[12][13]
Methodology:
-
Cell Culture and Treatment: Culture the cells of interest to ~80% confluency. Treat the cells with either vehicle (DMSO) or this compound at the desired concentration for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.
-
Quantification: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the supernatant by Western blot or another quantitative protein detection method.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 3: Rescue Experiment using Target Overexpression
Objective: To determine if the cellular effect of this compound is due to its action on the intended target.
Methodology:
-
Vector Preparation: Clone the full-length cDNA of the intended target into a mammalian expression vector. Also, prepare an empty vector control.
-
Transfection: Transfect the target-expressing vector and the empty vector into the cell line of interest.
-
Selection and Verification: If using a vector with a selection marker, select for stably transfected cells. Verify the overexpression of the target protein by Western blot.
-
Cell Viability Assay: Seed the overexpressing cells and the empty vector control cells at the same density. Treat the cells with a dose range of this compound.
-
Data Analysis: After the appropriate incubation time, perform a cell viability assay (e.g., CellTiter-Glo®). Compare the IC50 values between the target-overexpressing cells and the control cells. A significant increase in the IC50 in the overexpressing cells suggests the effect is on-target.
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Workflow for identifying this compound off-targets.
Caption: Logic for troubleshooting this compound's effects.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 3. cellgs.com [cellgs.com]
- 4. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 10. caymanchem.com [caymanchem.com]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 16. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
Technical Support Center: Validating ISPA-28's Effect on Nutrient Uptake
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the effect of ISPA-28 on nutrient uptake in Plasmodium falciparum-infected erythrocytes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a specific antagonist of the Plasmodial Surface Anion Channel (PSAC).[1][2] It functions by binding directly and reversibly to CLAG3, a key protein component of the PSAC.[1][2] This channel is induced on the surface of infected erythrocytes by the malaria parasite and is crucial for the uptake of a wide range of nutrients from the host's plasma.[3][4][5]
Q2: Why am I not observing a significant growth inhibition of my P. falciparum culture with this compound?
A2: The standard culture medium, RPMI 1640, is rich in nutrients. This high nutrient concentration can sometimes mask the inhibitory effect of PSAC blockers like this compound, as sufficient nutrients may still enter the parasite despite partial channel inhibition.[6] To enhance the inhibitory effect of this compound, consider using a parasite growth medium with lower nutrient concentrations (e.g., PGIM).[4][6]
Q3: Are there parasite strains that show differential sensitivity to this compound?
A3: Yes, different P. falciparum strains exhibit varying sensitivity to this compound. For instance, the Dd2 strain is highly sensitive to this compound, while the HB3 strain is significantly less sensitive.[2] This differential sensitivity is linked to variations in the clag3 gene, which encodes the binding site for this compound.[6] Utilizing these strains can serve as an excellent internal control for your experiments.
Q4: What are the most common methods to quantitatively measure the effect of this compound on nutrient uptake?
A4: Two widely used methods are:
-
Osmotic Lysis Assay: This technique measures the uptake of a solute like sorbitol, which enters the infected erythrocyte primarily through PSAC.[7][8] Inhibition of PSAC by this compound will prevent sorbitol uptake and subsequent osmotic lysis, which can be monitored by measuring light scattering or hemoglobin release.[9]
-
Radiolabeled Nutrient Uptake Assay: This method directly measures the uptake of a specific radiolabeled nutrient (e.g., [³H]-hypoxanthine) in the presence and absence of this compound.[10] A reduction in the intracellular radioactivity in the presence of this compound indicates inhibition of nutrient uptake.
Troubleshooting Guides
Problem 1: High background in my radiolabeled nutrient uptake assay.
| Possible Cause | Troubleshooting Step |
| Incomplete removal of extracellular radiolabel. | Increase the number and volume of washes with ice-cold wash buffer after incubation with the radiolabeled nutrient. |
| Non-specific binding of the radiolabel to the cell surface. | Include a brief wash with a high concentration of the corresponding unlabeled nutrient in the final wash step to displace non-specifically bound radiolabel. |
| Contamination of the culture with uninfected erythrocytes. | Use a highly synchronized parasite culture at the trophozoite stage, as PSAC activity is maximal at this stage. Purify infected erythrocytes using methods like Percoll gradients. |
Problem 2: Inconsistent results in the osmotic lysis assay.
| Possible Cause | Troubleshooting Step |
| Variation in parasite synchronicity and stage. | Ensure a tightly synchronized parasite culture, as PSAC expression and activity vary throughout the intraerythrocytic developmental cycle. |
| Temperature fluctuations during the assay. | Maintain a constant and optimal temperature (e.g., 37°C) throughout the experiment, as temperature can affect channel kinetics. |
| Inaccurate cell density. | Precisely determine the hematocrit and parasitemia to ensure consistent cell numbers across all experimental conditions. |
Experimental Protocols
Protocol 1: Osmotic Lysis Assay for Measuring Solute Uptake
Objective: To quantitatively assess the inhibitory effect of this compound on PSAC-mediated solute uptake.
Materials:
-
Synchronized P. falciparum-infected erythrocytes (trophozoite stage)
-
This compound
-
Sorbitol (or another suitable solute like alanine or isoleucine)
-
Phosphate-buffered saline (PBS)
-
96-well microplate
-
Plate reader capable of measuring absorbance or light scattering
Methodology:
-
Wash synchronized infected erythrocytes three times with PBS.
-
Resuspend the cells to a 2% hematocrit in PBS.
-
Aliquot 100 µL of the cell suspension into the wells of a 96-well plate.
-
Add this compound at various concentrations (e.g., 0-10 µM) to the wells and incubate for 10 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Initiate the lysis by adding 100 µL of a 560 mM sorbitol solution in PBS (final concentration 280 mM) to each well.
-
Immediately place the plate in a plate reader and measure the decrease in light scattering (or absorbance at 650 nm) over time (e.g., every 30 seconds for 15 minutes).
-
The rate of lysis is proportional to the rate of sorbitol uptake. Calculate the initial rate of lysis for each condition.
Protocol 2: Radiolabeled Nutrient Uptake Assay
Objective: To directly measure the effect of this compound on the uptake of a specific nutrient.
Materials:
-
Synchronized P. falciparum-infected erythrocytes (trophozoite stage)
-
This compound
-
[³H]-hypoxanthine (or another radiolabeled nutrient)
-
Uptake buffer (e.g., RPMI 1640 without unlabeled hypoxanthine)
-
Wash buffer (ice-cold PBS)
-
Silicone oil
-
Microcentrifuge tubes
-
Scintillation fluid and counter
Methodology:
-
Wash synchronized infected erythrocytes three times with uptake buffer.
-
Resuspend the cells to a 5% hematocrit in uptake buffer.
-
Pre-incubate 100 µL of the cell suspension with various concentrations of this compound or vehicle control for 10 minutes at 37°C.
-
Initiate the uptake by adding [³H]-hypoxanthine to a final concentration of 1 µCi/mL.
-
Incubate for 5 minutes at 37°C.
-
To stop the uptake, layer the cell suspension on top of 200 µL of silicone oil in a microcentrifuge tube and centrifuge at maximum speed for 30 seconds.
-
Aspirate the supernatant and oil.
-
Lyse the cell pellet with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Add the lysate to scintillation fluid and measure the radioactivity using a scintillation counter.
Data Presentation
Table 1: Effect of this compound on Sorbitol Uptake (Osmotic Lysis Assay)
| This compound Concentration (nM) | Initial Rate of Lysis (ΔAbs/min) ± SD | % Inhibition |
| 0 (Vehicle) | 0.150 ± 0.012 | 0 |
| 10 | 0.125 ± 0.010 | 16.7 |
| 50 | 0.080 ± 0.007 | 46.7 |
| 100 | 0.045 ± 0.005 | 70.0 |
| 500 | 0.010 ± 0.002 | 93.3 |
Table 2: Effect of this compound on [³H]-Hypoxanthine Uptake
| This compound Concentration (nM) | Intracellular CPM ± SD | % Inhibition |
| 0 (Vehicle) | 15,200 ± 850 | 0 |
| 10 | 12,800 ± 720 | 15.8 |
| 50 | 8,100 ± 450 | 46.7 |
| 100 | 4,500 ± 280 | 70.4 |
| 500 | 1,200 ± 110 | 92.1 |
Visualizations
Caption: Experimental workflow for validating this compound's effect on nutrient uptake.
References
- 1. CLAG3 Self-Associates in Malaria Parasites and Quantitatively Determines Nutrient Uptake Channels at the Host Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Malaria parasite proteins involved in nutrient channels at the host erythrocyte membrane: advances and questions for future research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unique Properties of Nutrient Channels on Plasmodium-Infected Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Plasmodial Surface Anion Channel Is Functionally Conserved in Divergent Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solute Restriction Reveals an Essential Role for clag3-Associated Channels in Malaria Parasite Nutrient Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Malaria parasite clag genes determine nutrient uptake channel activity on infected red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ion and nutrient uptake by malaria parasite-infected erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific Inhibition of the Plasmodial Surface Anion Channel by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with unexpected results in ISPA-28 treated parasite cultures
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results in parasite cultures treated with ISPA-28. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected timeframe to observe the effects of this compound on my parasite cultures?
The time required to observe a significant reduction in parasite viability following this compound treatment can vary depending on the parasite species, its metabolic rate, and the initial seeding density. For rapidly growing parasites like Plasmodium falciparum, you should expect to see a noticeable decrease in parasitemia within one to two life cycles (approximately 48-96 hours). For slower-growing parasites, such as Leishmania or Trypanosoma cruzi, it may take longer, potentially up to 5-7 days, to observe a significant effect.
Q2: I am not seeing the expected level of parasite death at the recommended IC50 concentration. What could be the reason?
Several factors could contribute to a lower-than-expected efficacy of this compound. These include:
-
Drug Stability: Ensure that your stock solution of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Culture Medium Composition: Components in the culture medium, such as serum proteins, can sometimes bind to the compound, reducing its effective concentration.[1] Consider testing the compound in a serum-free or reduced-serum medium if your parasite can tolerate it.
-
Parasite Strain Variability: Different strains or isolates of the same parasite species can exhibit varying sensitivities to a compound.
-
High Parasite Density: A very high initial parasite density can lead to a reduced effective concentration of the drug per parasite.
-
Incorrect Gas Mixture or pH: Suboptimal culture conditions, such as incorrect CO2 levels or pH, can stress the parasites and potentially alter their susceptibility to drugs.[2]
Q3: Can this compound affect the host cells in my culture system?
While this compound is designed to target the MEP pathway, which is absent in mammals, off-target effects on host cells can occur, especially at higher concentrations. It is crucial to perform a cytotoxicity assay on the host cells used in your culture system to determine the concentration at which this compound becomes toxic to them. This will help you to distinguish between a direct effect on the parasite and an indirect effect due to host cell death.
Troubleshooting Guide
Issue 1: No discernible effect on parasite growth after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify the calculations for your stock solution and final dilutions. Perform a serial dilution to test a wider range of concentrations. |
| Drug Inactivation | Prepare fresh drug dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Resistant Parasite Strain | If possible, test this compound on a known sensitive reference strain to confirm the compound's activity. |
| Suboptimal Culture Conditions | Ensure your culture medium, supplements, and gas environment are optimal for your parasite species.[2][3][4] |
Issue 2: High variability between replicate wells or flasks.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure thorough mixing of the parasite culture before aliquoting into experimental plates or flasks. |
| Edge Effects in Microplates | To minimize evaporation, avoid using the outer wells of microplates for experiments or fill them with sterile medium. |
| Contamination | Visually inspect cultures for signs of bacterial or fungal contamination.[5] Consider testing for mycoplasma.[1][6] |
| Uneven Drug Distribution | Mix the plate or flask gently after adding the drug to ensure even distribution. |
Issue 3: Parasite morphology appears abnormal, but the parasites are not dying.
| Possible Cause | Troubleshooting Step |
| Sub-lethal Drug Concentration | The concentration of this compound may be sufficient to inhibit growth and development but not to induce rapid cell death. Observe the culture for a longer duration. |
| Off-target Effects | The observed morphological changes may be due to off-target effects of the compound. Perform detailed microscopic analysis and consider molecular assays to investigate the cellular pathways being affected. |
| Nutrient Depletion | Ensure that the culture medium is refreshed regularly to prevent nutrient depletion, which can itself cause morphological changes.[7] |
Quantitative Data Summary
The following tables provide a summary of expected quantitative data for this compound treatment in various parasite cultures. Please note that these are representative values and may vary depending on the specific experimental conditions and parasite strains used.
Table 1: Expected IC50 Values for this compound Against Common Parasites
| Parasite Species | Representative Strain | Host Cell (if applicable) | Expected IC50 (nM) |
| Plasmodium falciparum | 3D7 | Human Erythrocytes | 250 - 400 |
| Leishmania donovani | LV9 | THP-1 macrophages | 500 - 800 |
| Trypanosoma cruzi | Tulahuen | Vero cells | 800 - 1200 |
Table 2: Ideal Culture Parameters for Selected Parasites
| Parameter | Plasmodium falciparum | Leishmania donovani (Amastigotes) | Trypanosoma cruzi (Amastigotes) |
| Culture Medium | RPMI-1640 | RPMI-1640 | DMEM |
| Serum | 10% Human Serum or 0.5% Albumax II | 10-20% FBS | 10% FBS |
| Temperature | 37°C | 37°C | 37°C |
| Gas Mixture | 5% CO2, 5% O2, 90% N2 | 5% CO2 | 5% CO2 |
| pH | 7.2 - 7.4 | 7.2 - 7.4 | 7.2 - 7.4 |
Experimental Protocols
Protocol 1: In Vitro Drug Susceptibility Assay
This protocol describes a standard method for determining the IC50 of this compound against an intracellular parasite.
-
Host Cell Seeding: Seed host cells (e.g., Vero cells for T. cruzi) in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Parasite Infection: Once the host cells are confluent, infect them with parasites at a multiplicity of infection (MOI) of 10:1 (parasites:host cell). Incubate for 4-6 hours to allow for invasion.
-
Drug Addition: Wash the wells to remove extracellular parasites. Add fresh culture medium containing serial dilutions of this compound. Include a "no drug" control and a "host cell only" control.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Quantification of Parasite Growth: Fix and stain the cells (e.g., with Giemsa). Count the number of infected cells and the number of parasites per cell in at least 100 host cells per well. Alternatively, use a quantitative method such as qPCR or a reporter parasite line.
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the "no drug" control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Host Cell Cytotoxicity Assay
This protocol is used to assess the toxicity of this compound to the host cells.
-
Cell Seeding: Seed host cells in a 96-well plate at the same density used for the drug susceptibility assay. Incubate overnight.
-
Drug Addition: Add serial dilutions of this compound to the wells. Include a "no drug" control.
-
Incubation: Incubate the plate for 72 hours under the same conditions as the drug susceptibility assay.
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, XTT, or CellTiter-Glo.
-
Data Analysis: Calculate the percentage of cytotoxicity for each drug concentration relative to the "no drug" control. Determine the CC50 (50% cytotoxic concentration) value.
Visualizations
Caption: Mechanism of action of this compound targeting the IspD enzyme in the parasite's MEP pathway.
References
- 1. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cellculturecompany.com [cellculturecompany.com]
- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iddo.org [iddo.org]
Validation & Comparative
Validating the specific binding of ISPA-28 to CLAG3 versus other proteins
For researchers, scientists, and drug development professionals, establishing the specific binding of a compound to its intended target is a cornerstone of reliable and reproducible research. This guide provides a comparative analysis of the experimental data validating the specific binding of ISPA-28 to the Plasmodium falciparum protein CLAG3, a key component of the plasmodial surface anion channel (PSAC), versus other proteins.
This compound is a potent inhibitor of the PSAC, a nutrient channel essential for the survival of the malaria parasite within infected erythrocytes. The specificity of this compound for CLAG3 is crucial for its potential as a targeted antimalarial therapeutic. This guide summarizes the available quantitative data, details the experimental protocols used to validate this specific binding, and provides visualizations of the key pathways and experimental workflows.
Quantitative Analysis of this compound Binding Specificity
| Target | Parasite Strain | Method | Key Findings | Reference |
| CLAG3.1 | Dd2 | Sorbitol uptake inhibition | High-affinity binding and potent inhibition. | [1] |
| CLAG3.2 | Dd2 | Sorbitol uptake inhibition | Significantly lower affinity compared to CLAG3.1. | [1] |
| CLAG3h | KC5 | Sorbitol uptake inhibition | Negligible inhibition. | [1] |
| Human Ion Channels | Not specified | Not specified | No publicly available data on broad screening against human ion channels. | |
| Human Kinome | Not specified | Not specified | No publicly available data from a comprehensive kinome scan. |
Note: The lack of publicly available, comprehensive off-target data, such as kinome scans or broad ion channel panel screening, represents a gap in the current understanding of this compound's full specificity profile.
Experimental Protocols for Validating Binding
The specific interaction between this compound and CLAG3 has been interrogated using several key experimental techniques. Below are detailed protocols based on methodologies reported in the scientific literature.
Co-Immunoprecipitation (Co-IP)
This technique is used to demonstrate that CLAG3 is part of a larger protein complex and to identify its interacting partners.
Objective: To pull down CLAG3 and its associated proteins (RHOPH2 and RHOPH3) from parasite lysates.
Protocol:
-
Parasite Culture and Lysis:
-
Culture P. falciparum parasites (e.g., a strain with an epitope-tagged CLAG3) to the trophozoite stage.
-
Harvest infected erythrocytes and lyse the cells in a hypotonic buffer.
-
Isolate the parasite membranes by ultracentrifugation.
-
Solubilize membrane proteins using a mild non-ionic detergent (e.g., 1% Fos-Choline-12) to preserve protein complexes.
-
-
Immunoprecipitation:
-
Incubate the solubilized protein lysate with magnetic beads conjugated to an antibody specific for the epitope tag on CLAG3 (e.g., anti-FLAG).
-
Allow the antibody-bead complex to bind to the tagged CLAG3 and its interacting proteins overnight at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound protein complexes from the beads using a competitive epitope peptide or by changing the pH.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Identify the proteins in the complex by Western blotting using antibodies specific for CLAG3, RHOPH2, and RHOPH3, or by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to confirm the direct binding of this compound to CLAG3 in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Objective: To demonstrate a shift in the thermal stability of CLAG3 in the presence of this compound.
Protocol:
-
Cell Treatment:
-
Treat intact P. falciparum-infected erythrocytes with either this compound or a vehicle control (e.g., DMSO).
-
-
Thermal Challenge:
-
Heat the treated cells across a range of temperatures (e.g., 40°C to 70°C).
-
-
Lysis and Fractionation:
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of soluble CLAG3 remaining at each temperature point by Western blotting using a CLAG3-specific antibody.
-
-
Data Analysis:
-
Plot the fraction of soluble CLAG3 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates direct target engagement.
-
Surface Plasmon Resonance (SPR)
SPR can be used to quantitatively measure the binding affinity and kinetics between this compound and purified CLAG3 protein or a relevant fragment.
Objective: To determine the association (kon) and dissociation (koff) rate constants and the equilibrium dissociation constant (KD) of the this compound-CLAG3 interaction.
Protocol:
-
Chip Preparation:
-
Immobilize a purified, recombinant CLAG3 protein or a key binding domain (e.g., the hypervariable region) onto a sensor chip.
-
-
Binding Analysis:
-
Flow different concentrations of this compound over the sensor chip surface.
-
Monitor the change in the refractive index at the surface in real-time, which is proportional to the amount of this compound bound to the immobilized CLAG3.
-
-
Data Analysis:
-
Fit the binding data to a suitable kinetic model to calculate the kon, koff, and KD values. A low KD value indicates high binding affinity.
-
Visualizing Key Pathways and Workflows
To better understand the context of this compound's action and the experimental approaches used to validate its specificity, the following diagrams are provided.
References
Comparative Analysis of ISPA-28 and Dantrolene as Plasmodial Surface Anion Channel (PSAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two known inhibitors of the Plasmodial Surface Anion Channel (PSAC): ISPA-28 and dantrolene. PSAC is a crucial nutrient channel induced on the surface of erythrocytes infected by the malaria parasite, Plasmodium falciparum, and represents a key target for antimalarial drug development.[1][2] This document outlines the mechanisms of action, quantitative performance data, and detailed experimental protocols for evaluating these inhibitors.
Introduction to PSAC and its Inhibitors
The Plasmodial Surface Anion Channel (PSAC), also known as the new permeability pathway (NPP), is essential for the uptake of a wide range of solutes, including nutrients, by the intracellular parasite.[3][4] Inhibition of PSAC has been shown to be lethal to the parasite, making it an attractive target for novel antimalarial therapies.[5] The P. falciparum clag3 genes, specifically clag3.1 and clag3.2, have been identified as key determinants of PSAC activity.[6][7]
This guide focuses on two compounds that inhibit PSAC through different mechanisms and with varying specificity:
-
This compound: A potent and specific antagonist of the PSAC isoform expressed by the Dd2 parasite strain. It acts by directly and reversibly binding to the CLAG3 protein.
-
Dantrolene: A muscle relaxant traditionally used for malignant hyperthermia, which has been identified as a non-specific inhibitor of PSAC.[5][8] It is believed to bind to an extracellular site on the channel, inhibiting the conformational changes necessary for gating.[8]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and dantrolene as PSAC inhibitors. It is important to note that this data is compiled from various studies and may not be directly comparable due to potential differences in experimental conditions.
| Inhibitor | Target | Parasite Strain Specificity | Inhibitory Concentration |
| This compound | CLAG3 | Dd2 strain specific | K₀.₅ = 56 nM (for Dd2) |
| K₀.₅ = 43 µM (for HB3) | |||
| Dantrolene | PSAC | Broad | K₀.₅ = 1.2 µM |
Table 1: Comparative Inhibitory Activity. This table highlights the difference in potency and specificity between this compound and dantrolene. This compound shows high potency against the Dd2 strain, while dantrolene has a broader but less potent inhibitory effect.
Mechanism of Action
The two inhibitors exhibit distinct mechanisms of action at the molecular level.
| Feature | This compound | Dantrolene |
| Binding Site | Directly on CLAG3 protein | Extracellular site on PSAC, distinct from the pore |
| Inhibitory Action | Blocks the channel | Inhibits conformational changes required for channel gating |
| Reversibility | Reversible | Not explicitly stated, but likely reversible |
Table 2: Comparison of Mechanistic Features. This table outlines the key differences in how this compound and dantrolene interact with and inhibit the PSAC.
Experimental Protocols
Detailed methodologies for key experiments used to characterize PSAC inhibitors are provided below.
Sorbitol-Induced Osmotic Lysis Assay
This assay is a high-throughput method to screen for PSAC inhibitors by measuring the inhibition of solute uptake, which leads to osmotic stress and lysis of infected erythrocytes.
Objective: To determine the inhibitory effect of a compound on PSAC-mediated solute permeability.
Principle: Infected red blood cells (iRBCs) are placed in an isotonic sorbitol solution. Sorbitol enters the iRBCs through PSAC, leading to an influx of water, swelling, and eventual lysis. The rate of lysis, measured by a decrease in light absorbance, is proportional to the activity of PSAC. Inhibitors of PSAC will slow down or prevent this lysis.
Materials:
-
Synchronized late-stage P. falciparum-infected erythrocytes
-
RPMI 1640 medium
-
HEPES buffer
-
Sorbitol
-
Test compounds (this compound, dantrolene) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 700 nm
Procedure:
-
Wash synchronized iRBCs with RPMI 1640 medium.
-
Resuspend the cells in a buffer solution (e.g., 280 mM sorbitol, 20 mM HEPES, pH 7.4).
-
Aliquot the cell suspension into a 96-well plate.
-
Add varying concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a no-lysis control (cells in an isotonic non-permeant solute solution).
-
Incubate the plate at 37°C.
-
Monitor the change in absorbance at 700 nm over time using a plate reader. Lysis of cells will result in a decrease in absorbance.
-
Calculate the rate of lysis for each concentration of the inhibitor.
-
Plot the lysis rate against the inhibitor concentration to determine the K₀.₅ value.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in the membrane of iRBCs, providing detailed information about the mechanism of inhibition.
Objective: To directly measure the effect of inhibitors on PSAC currents.
Principle: A glass micropipette with a very small tip is sealed onto the membrane of an iRBC. The patch of membrane under the pipette tip is then ruptured, allowing electrical access to the entire cell. The voltage across the cell membrane can be clamped at a specific value, and the resulting current flowing through the ion channels is measured.
Materials:
-
Late-stage P. falciparum-infected erythrocytes
-
Patch-clamp rig (including amplifier, micromanipulator, and data acquisition system)
-
Borosilicate glass capillaries for pulling pipettes
-
Pipette puller
-
External (bath) solution (e.g., 145 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, pH 7.4)
-
Internal (pipette) solution (e.g., 140 mM CsCl, 5 mM NaCl, 1 mM MgCl₂, 10 mM HEPES, 5 mM EGTA, pH 7.2)
-
Test compounds (this compound, dantrolene)
Procedure:
-
Prepare iRBCs and place them in a recording chamber on the stage of an inverted microscope.
-
Pull a glass micropipette to a resistance of 3-7 MΩ when filled with the internal solution.
-
Using the micromanipulator, bring the pipette into contact with the surface of an iRBC to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV) and apply voltage steps to elicit channel currents.
-
Record the baseline PSAC currents.
-
Perfuse the recording chamber with the external solution containing the test inhibitor at various concentrations.
-
Record the currents in the presence of the inhibitor.
-
Analyze the data to determine the effect of the inhibitor on channel conductance, gating kinetics, and voltage dependence.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of PSAC inhibition and the workflows of the key experimental protocols.
Caption: Proposed mechanism of PSAC inhibition by this compound and dantrolene.
References
- 1. Malaria Parasite CLAG3, a Protein Linked to Nutrient Channels, Participates in High Molecular Weight Membrane-Associated Complexes in the Infected Erythrocyte | PLOS One [journals.plos.org]
- 2. Expression of the Plasmodium falciparum Clonally Variant clag3 Genes in Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Plasmodial Surface Anion Channel Is Functionally Conserved in Divergent Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological studies of malaria parasite-infected erythrocytes: Current status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Malaria parasites are rapidly killed by dantrolene derivatives specific for the plasmodial surface anion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CLAG3 Self-Associates in Malaria Parasites and Quantitatively Determines Nutrient Uptake Channels at the Host Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Specific Inhibition of the Plasmodial Surface Anion Channel by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 2-Aniline-3-hydroxy-1,4-naphthoquinone Derivatives Against Chloroquine-Sensitive and -Resistant P. falciparum
This guide provides a comparative analysis of the in vitro efficacy of 2-aniline-3-hydroxy-1,4-naphthoquinone derivatives, including compounds potentially related to ISPA-28, against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum. The data presented is based on published experimental findings and is intended for researchers, scientists, and drug development professionals.
Data Presentation: In Vitro Antiplasmodial Activity
The inhibitory potential of two 2-aniline-3-hydroxy-1,4-naphthoquinone derivatives was assessed against both a chloroquine-sensitive (3D7) and a chloroquine-resistant (Dd2) strain of P. falciparum. The 50% inhibitory concentrations (IC50) are summarized in the table below.
| Compound | P. falciparum Strain | IC50 (µM)[1][2] |
| 2-aniline-3-hydroxy-1,4-naphthoquinone Derivative 1 | 3D7 (Chloroquine-Sensitive) | 7.0 |
| 2-aniline-3-hydroxy-1,4-naphthoquinone Derivative 1 | Dd2 (Chloroquine-Resistant) | 15.5 |
| 2-aniline-3-hydroxy-1,4-naphthoquinone Derivative 2 | 3D7 (Chloroquine-Sensitive) | 28.0 |
| 2-aniline-3-hydroxy-1,4-naphthoquinone Derivative 2 | Dd2 (Chloroquine-Resistant) | 44.5 |
The results indicate that both derivatives exhibit activity against the malarial parasite. Derivative 1, in particular, demonstrates more potent activity against both the chloroquine-sensitive and -resistant strains compared to Derivative 2.
Experimental Protocols
The following outlines the methodology typically employed for determining the in vitro antiplasmodial activity of novel compounds against P. falciparum.
In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I-based Method)
This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum by measuring parasite DNA content via SYBR Green I fluorescence.
-
Parasite Culture: Asexual erythrocytic stages of P. falciparum strains (3D7 and Dd2) are maintained in continuous culture in human erythrocytes (O+) in RPMI 1640 medium supplemented with human serum and hypoxanthine. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Plate Preparation: The test compounds are serially diluted in complete culture medium and dispensed into 96-well microplates.
-
Assay Procedure:
-
Synchronized ring-stage parasites are diluted to a parasitemia of 0.5% in a 2% hematocrit suspension.
-
The parasite suspension is added to the drug-containing microplates.
-
Plates are incubated for 72 hours under the standard culture conditions.
-
Following incubation, the plates are frozen at -80°C to lyse the red blood cells.
-
A lysis buffer containing SYBR Green I is added to each well.
-
The plates are incubated in the dark at room temperature for 1 hour.
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis: The fluorescence intensity data is analyzed to determine the IC50 values by fitting the dose-response curves using a non-linear regression model.
Mandatory Visualizations
Caption: Workflow of the in vitro antiplasmodial SYBR Green I assay.
Caption: Inhibition of the MEP pathway by 2-aniline-3-hydroxy-1,4-naphthoquinones.
Discussion of Signaling Pathway:
The proposed mechanism of action for 2-aniline-3-hydroxy-1,4-naphthoquinone derivatives is the inhibition of the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis.[3] This pathway is localized in the parasite's apicoplast and is essential for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are vital precursors for various essential molecules, including ubiquinone, menaquinone, dolichols, and carotenoids.[3][4][5][6][7] As the MEP pathway is absent in humans, it represents an attractive and selective target for antimalarial drug development.[4][5] The inhibition of this pathway disrupts critical cellular functions in the parasite, leading to its death.
References
- 1. In vitro antiplasmodial activity, pharmacokinetic profiles and interference in isoprenoid pathway of 2-aniline-3-hydroxy-1.4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoprenoid biosynthesis in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | New Insight into Isoprenoids Biosynthesis Process and Future Prospects for Drug Designing in Plasmodium [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Isoprenoid Biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ISPA-28 and Furosemide as PSAC Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ISPA-28 and furosemide as inhibitors of the Plasmodial Surface Anion Channel (PSAC), a critical nutrient pathway for the malaria parasite Plasmodium falciparum. While both compounds exhibit inhibitory effects on PSAC, their primary mechanisms of action, specificity, and potency differ significantly. This document summarizes key experimental data, details relevant methodologies, and provides visual representations of the associated biological pathways and experimental workflows.
Introduction to PSAC and its Inhibitors
The Plasmodial Surface Anion Channel (PSAC) is a novel ion channel induced on the membrane of erythrocytes infected with the malaria parasite. This channel is essential for parasite survival as it facilitates the uptake of a wide range of solutes, including anions, sugars, amino acids, and other nutrients from the host's bloodstream. The parasite-encoded protein CLAG3 has been identified as a key component of PSAC. Given its crucial role in parasite development, PSAC is a promising target for novel antimalarial therapies.
This compound is recognized as a specific antagonist of PSAC, with its inhibitory activity linked directly to the CLAG3 protein. Its potency can be strain-dependent, highlighting the genetic diversity of the channel.
Furosemide , a widely used loop diuretic, is primarily known for its inhibition of the Na+/K+/2Cl- cotransporter (NKCC) in the kidneys of mammals. However, research has also demonstrated its activity as a non-specific inhibitor of PSAC, making it a relevant tool for studying the channel, albeit with a different pharmacological profile compared to this compound.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data for this compound and furosemide, comparing their potency against their primary and secondary targets.
Table 1: Inhibition of Plasmodial Surface Anion Channel (PSAC)
| Compound | Target | Plasmodium falciparum Strain | Assay Method | Potency (K₀.₅ / Kₘ) | Citation(s) |
| This compound | PSAC | Dd2 | Osmotic Lysis | 56 nM | [1] |
| PSAC | HB3 | Osmotic Lysis | 43 µM | ||
| Furosemide | PSAC | FCB | Proline Uptake | 0.8 µM | [2] |
| PSAC | FCB-br1 (mutant) | Proline Uptake | 32 µM | [2] | |
| PSAC | Not Specified | Electrophysiology | 2.7 µM (Kₘ) | [3] |
K₀.₅ represents the half-maximal inhibitory concentration. Kₘ represents the Michaelis constant, indicating the concentration at which the inhibitor produces half of its maximal effect.
Table 2: Inhibition of Primary Mammalian Targets
| Compound | Primary Target | Target Isoform | Potency (IC₅₀) | Citation(s) |
| Furosemide | NKCC | NKCC1 | 10-50 µM | [4] |
| NKCC | NKCC2 | 15-60 µM | [4] | |
| This compound | Not Applicable | Not Applicable | Not Applicable |
IC₅₀ represents the half-maximal inhibitory concentration. NKCC: Na+/K+/2Cl- Cotransporter.
Signaling and Functional Pathways
The following diagrams illustrate the distinct biological pathways affected by this compound and furosemide.
Experimental Protocols
Osmotic Lysis Assay for PSAC Inhibition
This assay provides a quantitative measure of solute uptake through PSAC by monitoring the osmotic lysis of infected erythrocytes.
Principle: Infected erythrocytes with active PSAC are permeable to small organic solutes like sorbitol. When placed in an isotonic sorbitol solution, the net influx of sorbitol and water causes the cells to swell and eventually lyse. The rate of lysis is proportional to the solute permeability via PSAC. PSAC inhibitors will slow down this rate of lysis.
Methodology:
-
Parasite Culture and Enrichment: P. falciparum cultures are grown to the trophozoite stage. Infected erythrocytes are then enriched to >90% parasitemia using methods like gelatin flotation or magnetic cell sorting.
-
Cell Preparation: Enriched infected erythrocytes are washed and resuspended in a saline solution (e.g., PBS).
-
Assay Setup: The cell suspension is added to a 96- or 384-well microplate. Test compounds (e.g., this compound, furosemide) at various concentrations are added to the wells.
-
Initiation of Lysis: An equal volume of isotonic sorbitol solution is added to each well to initiate osmotic lysis.
-
Data Acquisition: The optical density (e.g., at 650 nm) of the cell suspension is monitored over time using a plate reader. As cells lyse, the turbidity of the suspension decreases, leading to a drop in optical density.
-
Analysis: The rate of lysis is calculated from the change in optical density over time. The half-time of lysis (the time to reach 50% of the total change in optical density) is determined for each inhibitor concentration. Dose-response curves are generated by plotting the lysis rate or half-time against the inhibitor concentration to determine the K₀.₅.
Electrophysiology (Patch-Clamp) for Single-Channel Analysis
Patch-clamp recording allows for the direct measurement of ion flow through individual PSAC channels, providing detailed information on channel conductance, gating, and inhibition.
Principle: A glass micropipette with a very small opening is sealed onto the membrane of an infected erythrocyte. This isolates a small patch of the membrane, often containing a single PSAC channel. The electrical current passing through the channel is then measured.
Methodology:
-
Cell Preparation: Trophozoite-stage infected erythrocytes are used. The cells are washed and placed in a recording chamber with an appropriate extracellular (bath) solution.
-
Pipette Preparation: The patch pipette is filled with an intracellular (pipette) solution.
-
Giga-seal Formation: The pipette tip is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal") between the glass and the membrane. This electrically isolates the membrane patch.
-
Recording Configurations:
-
Cell-attached: Records the activity of channels in the patched membrane while the cell remains intact.
-
Whole-cell: The membrane patch is ruptured, allowing measurement of the total current from all channels on the cell surface.
-
Excised-patch (Inside-out or Outside-out): The membrane patch is pulled away from the cell, allowing for detailed study of the channel's properties by changing the composition of the solution bathing the intracellular or extracellular face of the channel.
-
-
Data Acquisition and Analysis: The current is recorded at various membrane potentials. The presence of a PSAC inhibitor in the bath or pipette solution will cause a reduction in channel opening frequency or duration. Analysis of these recordings can determine the mechanism of block and calculate the inhibitor's affinity (Kₘ).
Experimental Workflow for PSAC Inhibitor Screening
The following diagram outlines a typical workflow for the discovery and characterization of novel PSAC inhibitors.
Summary and Conclusion
This guide provides a comparative analysis of this compound and furosemide as PSAC inhibitors.
-
This compound is a potent and specific inhibitor of PSAC, with its efficacy being dependent on the genetic variant of the parasite's CLAG3 protein. Its high specificity makes it a valuable research tool and a promising lead for the development of novel antimalarials that target parasite nutrient acquisition.
-
Furosemide acts as a non-specific, micromolar-range inhibitor of PSAC. While it can be used to study the channel, its primary pharmacological action in mammals is the inhibition of NKCC transporters, leading to diuresis. Its lack of specificity for PSAC and lower potency compared to compounds like this compound make it unsuitable as a lead for antimalarial drug development, but it remains a useful pharmacological tool for initial characterization of the channel.
For researchers in drug development, the data underscores the importance of targeting PSAC with specific molecules like this compound. The experimental protocols and workflows detailed here provide a framework for the identification and characterization of new chemical entities aimed at this essential parasite pathway.
References
Investigating the Synergistic and Antagonistic Effects of Novel Antimalarials: A Comparative Guide Featuring ISPA-28 as a Case Study
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of multidrug-resistant Plasmodium falciparum necessitates the development of novel antimalarial drugs and combination therapies. Combination therapy is a cornerstone of antimalarial treatment, aiming to enhance efficacy, reduce treatment duration, and delay the development of resistance. Evaluating the interaction between a new chemical entity and existing antimalarial agents is a critical step in preclinical development. This guide provides a framework for investigating the synergistic, additive, or antagonistic effects of a hypothetical novel antimalarial, ISPA-28, with standard-of-care drugs.
While specific experimental data on this compound in combination with other antimalarials is not yet publicly available, this guide outlines the established methodologies and data presentation formats that would be employed in such an investigation.
Experimental Workflow for Assessing Drug Synergy
The systematic evaluation of drug interactions follows a well-defined workflow, from initial in vitro screening to more complex analyses of the mechanism of action. The primary goal is to determine whether the combined effect of two drugs is greater than, equal to, or less than the sum of their individual effects.
Caption: Experimental workflow for in vitro antimalarial drug combination screening.
Data Presentation: Summarizing Drug Interaction Data
Quantitative data from drug combination studies are typically summarized in tables that present the 50% inhibitory concentrations (IC50) of the drugs alone and in combination, the Fractional Inhibitory Concentration (FIC), and the Combination Index (CI).
Table 1: Hypothetical In Vitro Interaction of this compound with Standard Antimalarials against P. falciparum
| Drug Combination (this compound + Partner) | Strain | IC50 (nM) - this compound Alone | IC50 (nM) - Partner Alone | IC50 (nM) - this compound in Combination | IC50 (nM) - Partner in Combination | ΣFIC | Combination Index (CI) | Interaction |
| This compound + Artemisinin | 3D7 | 10 | 5 | 2.5 | 1.25 | 0.50 | < 0.9 | Synergy |
| This compound + Chloroquine | 3D7 | 10 | 20 | 5 | 10 | 1.00 | 0.9 - 1.1 | Additive |
| This compound + Atovaquone | 3D7 | 10 | 1 | 8 | 0.5 | 1.30 | > 1.1 | Antagonism |
| This compound + Artemisinin | Dd2 | 15 | 12 | 4.5 | 3.0 | 0.55 | < 0.9 | Synergy |
| This compound + Chloroquine | Dd2 | 15 | 2000 | 9 | 1100 | 1.15 | > 1.1 | Slight Antagonism |
-
ΣFIC (Sum of Fractional Inhibitory Concentrations): Calculated as (IC50 of drug A in combination / IC50 of drug A alone) + (IC50 of drug B in combination / IC50 of drug B alone).
-
Combination Index (CI): A quantitative measure of the degree of drug interaction. A CI < 0.9 indicates synergy, a CI between 0.9 and 1.1 suggests an additive effect, and a CI > 1.1 indicates antagonism.[1]
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility and comparability of drug interaction studies.
In Vitro Antiplasmodial Assay: SYBR Green I-based Fluorescence Assay
This assay is a widely used method for determining parasite viability and the IC50 of antimalarial compounds.
-
Plasmodium falciparum Culture: Asexual erythrocytic stages of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, W2) strains of P. falciparum are maintained in continuous culture in human erythrocytes.
-
Drug Plate Preparation: The test compounds (this compound and partner antimalarials) are serially diluted and dispensed into 96-well microplates. For combination testing, a checkerboard format is used, where concentrations of this compound are varied along the rows and concentrations of the partner drug are varied along the columns.
-
Assay Initiation: Synchronized ring-stage parasites are added to the drug-containing plates to a final parasitemia of 0.5-1% and a hematocrit of 2%.
-
Incubation: The plates are incubated for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).
-
Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing the fluorescent dye SYBR Green I is then added. SYBR Green I intercalates with parasitic DNA, and the resulting fluorescence is proportional to the number of viable parasites.
-
Data Acquisition: Fluorescence is read using a microplate reader.
-
Data Analysis: The fluorescence readings are used to generate dose-response curves, from which the IC50 values are calculated using non-linear regression analysis.[2]
Calculation of Drug Interaction Indices
The nature of the interaction between two drugs is determined by calculating the Fractional Inhibitory Concentration (FIC) and the Combination Index (CI).
-
FIC: The FIC for each drug in a combination is calculated as the ratio of the IC50 of the drug in the combination to the IC50 of the drug alone.
-
FIC_A = IC50_A,combination / IC50_A,alone
-
FIC_B = IC50_B,combination / IC50_B,alone
-
-
ΣFIC (Combination Index): The sum of the individual FICs provides a measure of the interaction.
-
ΣFIC = FIC_A + FIC_B
-
-
Interpretation of ΣFIC:
-
Synergy: ΣFIC < 0.9
-
Additive: 0.9 ≤ ΣFIC ≤ 1.1
-
Antagonism: ΣFIC > 1.1
-
Isobologram analysis provides a graphical representation of the interaction, where synergy, additivity, and antagonism are represented by concave, linear, and convex curves, respectively.[3]
Hypothetical Signaling Pathway and Mechanism of Synergy
Understanding the mechanism of action of a novel compound is key to predicting and interpreting its interactions with other drugs. If this compound were, for instance, an inhibitor of a specific kinase in a critical signaling pathway in P. falciparum, its combination with a drug targeting a different step in the same or a parallel pathway could lead to a synergistic effect.
For example, many essential parasite processes, such as erythrocyte invasion, are regulated by signaling pathways involving kinases like protein kinase A (PKA) and calcium-dependent protein kinases (CDPKs).[4]
Caption: Hypothetical signaling pathway illustrating potential synergistic drug targets.
In this hypothetical scenario, this compound inhibits an upstream kinase (Kinase A), while a partner drug inhibits a downstream effector protein. The simultaneous inhibition of two critical nodes in the same pathway could lead to a more profound and rapid collapse of the parasite's ability to invade host cells, resulting in a synergistic interaction.
Conclusion
The investigation of drug combinations is a multifaceted process that is essential for the development of new, robust antimalarial therapies. While awaiting specific data on novel compounds like this compound, the application of standardized in vitro assays, rigorous data analysis, and a mechanistic understanding of drug action provides a clear and reliable path forward for identifying promising new treatment regimens. The methodologies and frameworks presented in this guide are intended to support the research community in the systematic evaluation of the next generation of antimalarial drug combinations.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Determining the Ion Channel Selectivity Profile of Investigational Compounds Such as ISPA-28
Introduction
Data Presentation: Quantifying Selectivity
A crucial aspect of selectivity profiling is the clear and concise presentation of quantitative data. This allows for direct comparison of a compound's potency across various ion channels. The data is typically presented in a tabular format, with IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values being the standard metrics.
Table 1: Example Selectivity Profile for a Hypothetical Compound
| Ion Channel Target | Gene | Cell Line | Test Concentration (µM) | % Inhibition at Test Concentration | IC50 (µM) |
| Primary Target | |||||
| Nav1.5 | SCN5A | HEK293 | 1 | 95% | 0.5 |
| Off-Target Screening Panel | |||||
| hERG (Kv11.1) | KCNH2 | CHO | 10 | 15% | > 30 |
| Cav1.2 | CACNA1C | HEK293 | 10 | 8% | > 30 |
| Kv1.3 | KCNA3 | Jurkat | 10 | 5% | > 30 |
| ASIC1a | ACCN2 | CHO | 10 | 2% | > 30 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
The gold standard for assessing the effect of a compound on ion channel function is the whole-cell patch-clamp electrophysiology technique.[1][2] This method allows for the direct measurement of ion currents through channels in a single cell, providing high-fidelity data on channel activity.
Whole-Cell Patch-Clamp Protocol
Objective: To measure the effect of a compound on the activity of a specific ion channel expressed in a human cell line.
Materials:
-
Cell Culture: Human cell line (e.g., HEK293, CHO) stably expressing the ion channel of interest.
-
Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-7 MΩ.[1]
-
Intracellular Solution: Solution mimicking the ionic composition of the cell's interior. A typical solution may contain (in mM): 130 KCl, 5 NaCl, 1 MgCl2, 10 HEPES, 11 EGTA, adjusted to pH 7.3.[3]
-
Extracellular Solution (Bath): Solution mimicking the physiological extracellular environment. A common solution is Artificial Cerebrospinal Fluid (ACSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.[3]
-
Compound Solutions: Stock solutions of the test compound (e.g., ISPA-28) dissolved in a suitable solvent (e.g., DMSO) and then diluted to final concentrations in the extracellular solution.
Equipment:
-
Inverted microscope
-
Micromanipulator
-
Patch-clamp amplifier and digitizer
-
Data acquisition software
-
Perfusion system to exchange solutions
Procedure:
-
Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull a glass capillary to form a micropipette with a tip diameter of ~1 µm. Fill the pipette with the intracellular solution.
-
Seal Formation: Under the microscope, carefully guide the micropipette to the surface of a single cell. Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane at a specific holding potential using the patch-clamp amplifier.
-
Eliciting Currents: Apply a voltage protocol (a series of voltage steps) to activate the ion channels of interest and record the resulting ionic currents.
-
Compound Application: Perfuse the cell with the extracellular solution containing the test compound at various concentrations.
-
Data Acquisition: Record the ion channel currents before, during, and after compound application to determine the extent of inhibition or potentiation.
Data Analysis:
-
Measure the peak current amplitude at each compound concentration.
-
Normalize the current amplitudes to the control (pre-compound) measurement.
-
Plot the normalized current as a function of compound concentration and fit the data to a concentration-response curve to determine the IC50 or EC50 value.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in a typical whole-cell patch-clamp experiment for screening a compound against an ion channel.
Caption: Workflow for Ion Channel Selectivity Profiling using Patch-Clamp Electrophysiology.
Signaling Pathway Example
Ion channels are critical components of numerous signaling pathways. A compound's effect on an ion channel can have downstream consequences on cellular function. The diagram below shows a generic signaling cascade that could be modulated by a compound affecting a voltage-gated calcium channel.
Caption: Example Signaling Pathway Modulated by a Calcium Channel Blocker.
References
Safety Operating Guide
Navigating the Disposal of ISPA-28: A Guide for Laboratory Professionals
It is imperative to obtain the official Safety Data Sheet (SDS) from the supplier of your specific ISPA-28 product, as this document will contain the most accurate and detailed disposal instructions. Always consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol.
Understanding this compound: Key Characteristics
A summary of the known properties of this compound is presented below. This information is crucial for assessing potential hazards and determining the appropriate waste stream.
| Property | Data | Source |
| Physical State | Solid | [1] |
| Color | White to off-white | [1] |
| Solubility | Soluble in DMSO (100 mg/mL) | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (Solvent) | -80°C for 6 months, -20°C for 1 month | [1] |
| Chemical Structure | Contains oxazole and pyrazole moieties. |
Step-by-Step Disposal Protocol for this compound
The following procedure is a general guideline for the disposal of research-grade chemicals like this compound.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles with side-shields
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
2. Waste Segregation and Collection: Proper segregation of chemical waste is essential to prevent dangerous reactions.
-
Solid Waste:
-
Collect any unused or expired solid this compound in a clearly labeled, sealed, and compatible waste container.
-
The label should include the chemical name ("this compound"), the approximate quantity, and the date of accumulation.
-
Do not mix with other chemical wastes unless explicitly permitted by your institution's EHS guidelines.
-
-
Liquid Waste (Solutions):
-
Solutions of this compound, typically in DMSO, should be collected in a designated, leak-proof container for halogenated or non-halogenated organic solvent waste, as per your facility's waste streams.
-
The container must be clearly labeled with all constituents and their approximate concentrations.
-
Never pour solutions of this compound down the drain.[2] Only small amounts of specific, approved chemicals may be suitable for sink disposal, and this compound is unlikely to fall into this category.[2][3]
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated waste.
-
Dispose of these items in a designated solid chemical waste container.
-
3. Storage of Chemical Waste: Store the labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be:
-
Secure and under the control of laboratory personnel.
-
Away from heat sources and direct sunlight.
-
Segregated from incompatible chemicals.
4. Arranging for Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will provide specific instructions on packaging and labeling for transport.
Experimental Protocols Referenced
The disposal procedures outlined are based on standard laboratory chemical waste management protocols. For detailed experimental procedures involving this compound itself, researchers should refer to the primary scientific literature. The function of this compound as a PSAC antagonist that binds to CLAG3 has been described in parasitology research.
Visualizing the Disposal Workflow
The following diagram illustrates a generalized workflow for the proper disposal of a laboratory chemical such as this compound.
Disclaimer: This information is intended as a general guide for trained laboratory professionals. The user is solely responsible for compliance with all applicable local, state, and federal regulations for hazardous waste disposal. Always prioritize the instructions provided in the manufacturer's Safety Data Sheet and by your institution's Environmental Health and Safety department.
References
Personal protective equipment for handling ISPA-28
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of ISPA-28 (CAS RN: 1006335-39-2), a specific plasmodial surface anion channel (PSAC) antagonist. Given that this compound is a novel small molecule inhibitor, this document establishes a foundation for safe laboratory practices, drawing from established guidelines for handling similar research compounds.
I. Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory at all times when handling this compound to minimize exposure risk. The following table summarizes the required PPE.
| PPE Category | Specification | Purpose |
| Hand Protection | Disposable nitrile gloves.[1] Consider double-gloving for enhanced protection. | Prevents skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1][2][3] | Protects eyes from splashes or aerosolized particles. |
| Body Protection | A fully buttoned lab coat.[1][2] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be required for handling large quantities or if aerosolization is likely. | Minimizes inhalation exposure. |
| Foot Protection | Closed-toe shoes.[1][2] | Protects feet from spills. |
II. Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
A. Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the container is properly labeled with the compound name, CAS number, and any hazard warnings.
-
Log the compound into the laboratory's chemical inventory.
B. Preparation of Solutions:
-
All handling of the solid compound and preparation of stock solutions should be performed in a chemical fume hood.
-
This compound is soluble in DMSO.[3]
-
For weighing the solid, use an analytical balance within the fume hood.
-
When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.
C. Storage:
-
Store the solid compound at -20°C for long-term stability.[1][3]
-
Stock solutions in DMSO should be stored at -80°C for up to 6 months.[1] For shorter periods (up to 1 month), storage at -20°C is acceptable.[1]
-
Avoid repeated freeze-thaw cycles.[1] Aliquot stock solutions into smaller, single-use volumes.
-
Store in a clearly labeled, sealed container away from incompatible materials.
D. Spill and Emergency Procedures:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect the absorbent material into a sealed container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert the laboratory supervisor and institutional safety office.
-
Prevent entry into the affected area until it has been decontaminated by trained personnel.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
III. Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container. |
| Liquid Waste (e.g., unused solutions, contaminated solvents) | Collect in a labeled, sealed, and leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Dispose of in a designated hazardous waste container. |
IV. Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a research laboratory setting, from preparation to disposal.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
This guide is intended to provide a framework for the safe handling of this compound. Researchers should always consult their institution's specific safety protocols and chemical hygiene plan. A thorough risk assessment should be conducted before beginning any new experimental procedures involving this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
